Product packaging for 2-(Quinolin-8-yloxy)propanoic acid(Cat. No.:CAS No. 331474-43-2)

2-(Quinolin-8-yloxy)propanoic acid

货号: B1351217
CAS 编号: 331474-43-2
分子量: 217.22 g/mol
InChI 键: KJQWSJOVJCOZBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(Quinolin-8-yloxy)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1351217 2-(Quinolin-8-yloxy)propanoic acid CAS No. 331474-43-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-quinolin-8-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQWSJOVJCOZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387543
Record name 2-(quinolin-8-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331474-43-2
Record name 2-(quinolin-8-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(Quinolin-8-yloxy)propanoic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural identifiers, physicochemical properties, and potential synthetic pathways. The information is presented in a clear and structured format, including tables for quantitative data and a visual representation of a proposed synthetic workflow.

Chemical Structure and Identifiers

This compound is a chemical compound that incorporates a quinoline ring linked to a propanoic acid moiety through an ether bond. The quinoline ring system is a key structural feature found in many biologically active compounds. The structure of this compound is presented below, along with its key identifiers.

Table 1: Structural and Chemical Identifiers

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 331474-43-2[1]
Molecular Formula C12H11NO3[1][2]
SMILES CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2[1]
InChI InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)[1]
InChIKey KJQWSJOVJCOZBD-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various chemical and biological systems. The computed properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 217.22 g/mol [1][2]
XLogP3 1.8[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Exact Mass 217.07389321 Da[1][2]
Monoisotopic Mass 217.07389321 Da[1][2]
Topological Polar Surface Area 59.4 Ų[1][2]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through a Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline with an appropriate propanoic acid derivative. A detailed two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate

  • Reactants: 8-hydroxyquinoline, ethyl 2-bromopropanoate, and a suitable base such as potassium carbonate (K2CO3).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is used.

  • Procedure:

    • Dissolve 8-hydroxyquinoline and potassium carbonate in the chosen solvent in a round-bottom flask.

    • Add ethyl 2-bromopropanoate to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

    • The solvent is then removed under reduced pressure to yield the crude ethyl 2-(quinolin-8-yloxy)propanoate.

    • Purify the crude product using column chromatography.

Step 2: Hydrolysis to this compound

  • Reactant: Ethyl 2-(quinolin-8-yloxy)propanoate.

  • Reagents: A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for saponification.

  • Solvent: A mixture of an alcohol (e.g., ethanol) and water.

  • Procedure:

    • Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in the solvent mixture.

    • Add an aqueous solution of the base to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • After completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 8-Hydroxyquinoline 8-Hydroxyquinoline Ester_Intermediate Ethyl 2-(quinolin-8-yloxy)propanoate 8-Hydroxyquinoline->Ester_Intermediate Ethyl_2-bromopropanoate Ethyl 2-bromopropanoate Ethyl_2-bromopropanoate->Ester_Intermediate Base_Solvent Base (K2CO3) Solvent (DMF) Base_Solvent->Ester_Intermediate Ester_Intermediate_2 Ethyl 2-(quinolin-8-yloxy)propanoate Final_Product This compound Ester_Intermediate_2->Final_Product Base_Hydrolysis Base (NaOH) Acid Workup Base_Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity

Derivatives of quinoline are known to exhibit a wide range of biological activities.[3][4] The quinoline nucleus is a scaffold of interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with therapeutic value. Some reported activities for quinoline derivatives include:

  • Antimicrobial Activity: Many quinoline-based compounds have shown efficacy against various bacterial and fungal strains.[3][5][6]

  • Anti-inflammatory and Analgesic Effects: Certain quinoline carboxylic acid derivatives have been investigated for their anti-inflammatory and pain-relieving properties.[4]

  • Anticancer Properties: Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines and have been studied as potential anticancer agents.[7][8] For example, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides have shown potent cytotoxicity against MCF-7 breast cancer cells.[7]

While specific biological activities and signaling pathways for this compound are not extensively documented in the public domain, its structural similarity to other biologically active quinoline compounds suggests it may be a candidate for further investigation in these areas.

Conclusion

This compound is a quinoline derivative with well-defined chemical and structural properties. This guide has provided a summary of its key identifiers and physicochemical characteristics in a structured format. Furthermore, a plausible and detailed synthetic protocol via Williamson ether synthesis followed by hydrolysis has been outlined, offering a practical approach for its preparation in a laboratory setting. The diverse biological activities associated with the quinoline scaffold highlight the potential of this compound for further research and development in medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the primary synthesis pathway, reaction mechanism, and an adaptable experimental protocol. Quantitative data from analogous reactions are presented to provide expected benchmarks.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a propanoic acid moiety at the 8-position via an ether linkage can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold. This guide focuses on the most direct and established method for the synthesis of this compound, the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The most plausible and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 8-hydroxyquinoline acts as the nucleophile, attacking an α-halopropanoic acid derivative.

The overall reaction is as follows:

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Product This compound 8-Hydroxyquinoline->Product + 2-Halopropanoic_acid 2-Halo-propanoic acid (e.g., 2-Chloropropanoic acid) 2-Halopropanoic_acid->Product + Base Base (e.g., K2CO3, NaH) Base->Product catalyst Solvent Solvent (e.g., DMF, Acetone) Solvent->Product medium

Figure 1: General Synthesis Pathway for this compound.

The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic quinolin-8-olate anion. This anion then attacks the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide and forming the ether linkage.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 8-OH-Q 8-Hydroxyquinoline 8-O-Q Quinolin-8-olate 8-OH-Q->8-O-Q + Base Base Base (B:) HB HB+ 8-O-Q->HB + 8-O-Q_2 Quinolin-8-olate Transition_State [Transition State] 8-O-Q_2->Transition_State Halo_acid 2-Halopropanoic acid Halo_acid->Transition_State Product This compound Transition_State->Product Halide Halide (X-) Transition_State->Halide + Experimental_Workflow Start Start Dissolve_Reactants Dissolve 8-Hydroxyquinoline in DMF Start->Dissolve_Reactants Add_Base Add K2CO3 Dissolve_Reactants->Add_Base Add_Alkylating_Agent Add 2-Chloropropanoic acid Add_Base->Add_Alkylating_Agent Reflux Reflux for 12-24h Add_Alkylating_Agent->Reflux Cool_and_Quench Cool and pour into water Reflux->Cool_and_Quench Acidify Acidify with 1M HCl Cool_and_Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_and_Dry Wash with brine and dry over Na2SO4 Extract->Wash_and_Dry Evaporate_Solvent Remove solvent in vacuo Wash_and_Dry->Evaporate_Solvent Purify Purify by recrystallization or chromatography Evaporate_Solvent->Purify End End Purify->End

"2-(Quinolin-8-yloxy)propanoic acid" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-(Quinolin-8-yloxy)propanoic acid. It includes key identifiers, physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on the known pharmacology of related quinoline and propanoic acid derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established chemical and biological principles to provide a foundational resource for researchers.

Compound Identification and Properties

This compound is a chemical compound that incorporates a quinoline ring system linked to a propanoic acid moiety via an ether linkage.

IdentifierValueReference
IUPAC Name 2-quinolin-8-yloxypropanoic acid[1]
CAS Number 331474-43-2[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Canonical SMILES CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2[1]

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass217.07389321 DaPubChem
Topological Polar Surface Area59.4 ŲPubChem
Heavy Atom Count16PubChem

Proposed Synthesis Protocol

Experimental Protocol: Proposed Williamson Ether Synthesis

  • Deprotonation of 8-hydroxyquinoline: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of 8-hydroxyquinoline.

  • Nucleophilic Substitution: To the resulting solution, add a solution of ethyl 2-bromopropanoate (1.2 eq) in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(quinolin-8-yloxy)propanoate.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the ester is completely consumed (as monitored by TLC).

  • Acidification and Final Product Isolation: Acidify the reaction mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl). This will precipitate the product, this compound. Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3 & 4: Purification cluster_3 Step 5 & 6: Hydrolysis and Isolation HQ 8-Hydroxyquinoline Salt Sodium 8-quinolinate HQ->Salt Deprotonation Base Sodium Hydride (NaH) in DMF Base->Salt Crude_ester Crude Ethyl 2-(quinolin-8-yloxy)propanoate Salt->Crude_ester SN2 Reaction Ester_reagent Ethyl 2-bromopropanoate Ester_reagent->Crude_ester Purified_ester Purified Ester Crude_ester->Purified_ester Column Chromatography Final_product This compound Purified_ester->Final_product Hydrolysis Hydrolysis_reagents LiOH, THF/H₂O Hydrolysis_reagents->Final_product Acidification 1M HCl Acidification->Final_product

Caption: Proposed Synthesis Workflow for this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoline derivatives are known to exhibit significant antibacterial and antifungal properties. For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against Helicobacter pylori. The propanoic acid moiety itself is known to have antimicrobial effects, primarily by lowering the intracellular pH of microbes and interfering with their metabolic processes. It is therefore plausible that this compound could exhibit broad-spectrum antimicrobial activity.

Anticancer Activity

Many quinoline-based compounds have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis. For example, some N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown potent cytotoxicity against cancer cell lines and inhibition of the epidermal growth factor receptor (EGFR).

Hypothetical Mechanism of Action

Based on the known mechanisms of related compounds, a hypothetical mechanism of action for this compound as an antimicrobial agent could involve a multi-pronged attack. The quinoline moiety could interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. Concurrently, the propanoic acid tail could disrupt the bacterial cell membrane potential and lower the internal pH, leading to metabolic collapse.

G cluster_compound This compound cluster_cell Bacterial Cell Compound Quinoline Moiety DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Propanoic_Acid Propanoic Acid Moiety Cell_Membrane Cell Membrane Propanoic_Acid->Cell_Membrane Disruption DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Metabolic_Collapse Metabolic Collapse DNA_Replication->Metabolic_Collapse Leads to Internal_pH Intracellular pH Cell_Membrane->Internal_pH Reduction Internal_pH->Metabolic_Collapse

Caption: Hypothetical Antimicrobial Mechanism of Action.

Conclusion

This compound is a compound of interest due to its hybrid structure combining the pharmacologically active quinoline nucleus with a propanoic acid side chain. While specific experimental data is sparse, this guide provides a robust theoretical framework for its synthesis and potential biological activities. Further research is warranted to synthesize this compound and evaluate its biological properties to validate the hypotheses presented herein.

References

"2-(Quinolin-8-yloxy)propanoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic acid

This technical guide provides a comprehensive overview of this compound, a quinoline derivative of interest to researchers and professionals in drug development. This document details the compound's physicochemical properties, outlines a potential synthetic route, and presents a general workflow for its biological evaluation.

Core Compound Properties

This compound is a small molecule featuring a quinoline ring linked to a propanoic acid moiety via an ether bond. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry.

PropertyDataReference
Molecular Formula C12H11NO3[1][2]
Molecular Weight 217.22 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 331474-43-2[1]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be derived from established methods for similar quinoline derivatives.[3][4][5] The Williamson ether synthesis is a common and effective method for preparing such compounds.

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 8-hydroxyquinoline and an ethyl 2-halopropanoate, followed by hydrolysis.

Materials:

  • 8-hydroxyquinoline

  • Ethyl 2-bromopropanoate (or ethyl 2-chloropropanoate)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone (or dimethylformamide - DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Synthesis of Ethyl 2-(Quinolin-8-yloxy)propanoate

    • To a solution of 8-hydroxyquinoline (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the inorganic salts and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain ethyl 2-(quinolin-8-yloxy)propanoate.

  • Step 2: Hydrolysis to this compound

    • Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

General Synthesis Workflow

The following diagram illustrates the general workflow for the proposed synthesis.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Reactants1 8-Hydroxyquinoline + Ethyl 2-bromopropanoate Reaction1 K2CO3, Acetone Reflux Reactants1->Reaction1 Intermediate Ethyl 2-(quinolin-8-yloxy)propanoate Reaction1->Intermediate Reaction2 NaOH, Ethanol/Water Then HCl Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: A two-step workflow for the synthesis of this compound.

Potential Biological Activity and Screening

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][6][7][8][9] The structural features of this compound suggest it could be a candidate for biological screening.

General Biological Screening Workflow

The following diagram outlines a general workflow for assessing the biological activity of a novel compound like this compound.

Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Compound Test Compound (this compound) Antimicrobial Antimicrobial Screening (e.g., MIC determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme If active Gene Gene Expression Analysis Cytotoxicity->Gene If active Pathway Signaling Pathway Analysis Gene->Pathway Animal Animal Models of Disease Pathway->Animal Toxicity Toxicity and PK/PD Studies Animal->Toxicity

Caption: A general workflow for the biological evaluation of a novel chemical compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis and explore its potential biological activities in detail.

References

Potential Biological Activities of 2-(Quinolin-8-yloxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound 2-(Quinolin-8-yloxy)propanoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, its structural motifs—a quinolin-8-yloxy core and a propanoic acid side chain—are well-represented in a multitude of biologically active compounds. This document provides a comprehensive overview of the predicted therapeutic potential of this compound based on the established activities of its structural analogs. We delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed experimental protocols for investigating these activities and summarizing relevant quantitative data from closely related compounds. Furthermore, we present diagrams of key signaling pathways that this class of compounds is likely to modulate. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. The 8-hydroxyquinoline moiety, in particular, is a known chelator of metal ions and a common pharmacophore in compounds targeting various biological processes. Coupled with a propanoic acid side chain, a classic structural feature of non-steroidal anti-inflammatory drugs (NSAIDs), this compound emerges as a molecule of significant interest for drug discovery. This guide synthesizes the available information on its constituent parts to predict its biological profile and provides the necessary tools for its experimental validation.

Predicted Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit the following biological activities:

  • Anticancer Activity: The quinolin-8-yloxy moiety is present in compounds with demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of the closely related 2-(quinolin-8-yloxy)acetic acid have shown activity against liver cancer cells. The proposed mechanisms of action for quinoline-based anticancer agents are diverse and include the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, and the modulation of key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Activity: The 2-arylpropanoic acid structure is a hallmark of the profen class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. It is therefore highly probable that this compound will exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.

  • Antimicrobial Activity: Quinoline derivatives are well-established antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, has been associated with broad-spectrum antibacterial and antifungal activities. This activity is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.

Quantitative Data from Structural Analogs

While specific IC50 or MIC values for this compound are not yet reported, the following tables summarize quantitative data for structurally related compounds, providing a strong rationale for its investigation.

Table 1: Anticancer Activity of Quinolin-8-yloxy Analogs

CompoundCancer Cell LineActivity MetricValue (µM)Reference
(Z)-N-(1-(4-methoxyphenyl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamideHepG2 (Liver)IC502.46[1]
N'-(4-chlorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazideHepG2 (Liver)IC506.79[1]
1,3,7-trimethyl-8-(quinolin-8-yloxy)-1H-purine-2,6(3H,7H)-dioneTopoisomerase II% Inhibition (100 µM)48.92
5-(quinolin-8-yloxy)pentanoic acidNot SpecifiedPotent Anticancer ActivityNot Specified

Table 2: Anti-inflammatory Activity of a Quinoline Analog

CompoundTargetActivity MetricValue (µM)Reference
8-quinolinesulfonamide derivative (3l)NO production in LPS-stimulated RAW264.7 cellsIC502.61[2]
8-quinolinesulfonamide derivative (3l)TNF-α production in LPS-stimulated RAW264.7 cellsIC509.74[2]
8-quinolinesulfonamide derivative (3l)IL-1β production in LPS-stimulated RAW264.7 cellsIC5012.71[2]

Table 3: Antimicrobial Activity of Quinolin-8-yloxy and Quinoline Analogs

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
8-(5-chloropyridin-3-yloxy)caffeineSalmonella enteritidisMIC15.6
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureusMIC2[3]
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37RvMIC10[3]
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformansMIC15.6[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-(quinolin-8-yloxy)acetic acid.[1]

Materials:

  • 8-hydroxyquinoline

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate.

    • To a solution of 8-hydroxyquinoline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in a mixture of ethanol and 1M aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This protocol is a general procedure for a cell-free COX inhibition assay.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Test compound dissolved in DMSO

  • EIA buffer and reagents for prostaglandin detection (e.g., PGF2α)

Procedure:

  • In a reaction tube, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations or a vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1M HCl).

  • Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compound dissolved in DMSO

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (microbes without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells.

Signaling Pathways and Mechanistic Insights

The potential biological activities of this compound are likely mediated through the modulation of specific signaling pathways.

Anticancer Signaling Pathways

Quinoline derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression.

anticancer_pathways RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TopoII Topoisomerase II DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Apoptosis Compound 2-(Quinolin-8-yloxy) propanoic acid Compound->RTK Inhibition Compound->TopoII Inhibition

Caption: Potential anticancer mechanisms of this compound.

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism is expected to be the inhibition of the cyclooxygenase (COX) pathway.

anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Stomach_Protection Stomach Lining Protection COX1->Stomach_Protection COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(Quinolin-8-yloxy) propanoic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Predicted anti-inflammatory mechanism via COX inhibition.

Conclusion

This compound is a molecule of considerable therapeutic potential, warranting further investigation. Its structural features strongly suggest a profile of anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate and accelerate the exploration of this compound as a novel drug candidate. Future studies should focus on its synthesis, in vitro and in vivo efficacy, and detailed mechanistic elucidation to fully uncover its therapeutic value.

References

An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Within this broad class of compounds, derivatives of 2-(Quinolin-8-yloxy)alkanoic acids, particularly 2-(Quinolin-8-yloxy)propanoic acid, have garnered significant interest as a template for the design of novel therapeutic agents. The presence of the quinolin-8-yloxy moiety often imparts crucial pharmacodynamic and pharmacokinetic properties, such as metal chelation and improved cell permeability.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics. While specific biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, this guide focuses on the rich pharmacology of its closely related derivatives and analogues, for which a substantial body of research exists.

Synthesis of Key 2-(Quinolin-8-yloxy)alkanoic Acid Derivatives

The synthesis of 2-(quinolin-8-yloxy)alkanoic acid derivatives and their analogues typically commences with the versatile starting material, 8-hydroxyquinoline. A common synthetic strategy involves the Williamson ether synthesis to couple the 8-hydroxyquinoline with an appropriate haloalkanoic acid ester, followed by functional group transformations to generate a library of derivatives.

A representative synthetic workflow for generating 2-(quinolin-8-yloxy)acetohydrazide and its subsequent Schiff base derivatives is depicted below. This pathway highlights the key steps of etherification, hydrazinolysis, and condensation.

G cluster_synthesis General Synthesis Workflow A 8-Hydroxyquinoline C Williamson Ether Synthesis (e.g., K2CO3, Acetone) A->C B Ethyl Chloroacetate (or other haloalkanoate esters) B->C D Ethyl 2-(quinolin-8-yloxy)acetate C->D F Hydrazinolysis D->F E Hydrazine Hydrate E->F G 2-(Quinolin-8-yloxy)acetohydrazide F->G I Condensation (Schiff Base Formation) G->I H Aromatic Aldehydes H->I J N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazides I->J

A generalized synthetic scheme for 2-(quinolin-8-yloxy) derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold and its analogues have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The data below showcases the cytotoxic potential of several quinoline-based compounds against various cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e)MCF-7 (Breast Cancer)1.32[2]
8-Hydroxyquinoline Platinum(II) Derivative (YLN1)MDA-MB-231 (Breast Cancer)5.49 ± 0.14[3]
8-Hydroxyquinoline Platinum(II) Derivative (YLN2)MDA-MB-231 (Breast Cancer)7.09 ± 0.24[3]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineP. falciparum (Antimalarial, often correlated with anticancer activity)5-8[4]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaP. falciparum1.2[4]
Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8)B. subtilis 1682
N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8)S. aureus ATCC 292132
N-methylbenzoindolo[3,2-b]-quinoline derivative (Compound 8)E. faecium ATCC 496244
2-(Quinoline-4-yloxy) acetamide derivative (Compound 41)M. tuberculosis H37Rv1.8 µM
2-(Quinoline-4-yloxy) acetamide derivative (Compound 42)M. tuberculosis H37Rv0.3 µM
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10
Quinoline-based hydroxyimidazolium hybrid (7h)S. aureus20
2-aminoquinolin-8-ol saltsVarious resistant bacteriaAverage of 50

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been elucidated for related quinoline compounds are the inhibition of the NF-κB signaling pathway and the disruption of microtubule dynamics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain quinoline derivatives have been shown to suppress this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. For instance, 8-(tosylamino)quinoline has been demonstrated to inhibit macrophage-mediated inflammation by suppressing NF-κB signaling.

G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Translocation

Inhibition of the NF-κB pathway by quinoline derivatives.
Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs. Several quinoline derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

G cluster_tubulin Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M phase) Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Quinoline Quinoline Derivative Quinoline->Polymerization Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of Ethyl 2-(Quinolin-8-yloxy)acetate

To a solution of 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dry acetone or DMF, is added anhydrous potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature for a short period, after which ethyl chloroacetate (1.1-1.5 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol or column chromatography, to yield the desired ethyl 2-(quinolin-8-yloxy)acetate.

General Procedure for the Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

Ethyl 2-(quinolin-8-yloxy)acetate (1 equivalent) is dissolved in absolute ethanol. To this solution, hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-(quinolin-8-yloxy)acetohydrazide.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the test compounds is determined using the broth microdilution method in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to wells containing serial twofold dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the this compound scaffold is not yet fully established, several key trends can be discerned from the available data on its analogues:

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence biological activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance anticancer and antimalarial activity.[4] Methoxy groups have also been associated with potent biological effects.

  • The Linker between the Quinolin-8-yloxy Moiety and the Side Chain: The length and nature of the alkanoic acid chain can impact activity. The propanoic acid moiety, as compared to the acetic acid moiety, introduces a chiral center, which may allow for stereoselective interactions with biological targets.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, hydrazides, and subsequently to Schiff bases or other heterocyclic systems, has proven to be a fruitful strategy for generating derivatives with enhanced and diverse biological activities.

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research in this area should focus on:

  • Systematic SAR studies to delineate the structural requirements for optimal activity and selectivity against various therapeutic targets.

  • Elucidation of the precise mechanisms of action for the most potent derivatives to guide further drug design.

  • In vivo evaluation of lead compounds to assess their pharmacokinetic properties, efficacy, and safety in preclinical models.

  • Exploration of novel analogues with diverse substitutions and side chains to expand the chemical space and identify compounds with improved therapeutic profiles.

By leveraging the insights presented in this guide, researchers and drug development professionals can effectively navigate the chemical and biological landscape of this compound derivatives and contribute to the development of the next generation of quinoline-based medicines.

References

Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the precise mechanism by which a compound exerts its biological effects is paramount. This whitepaper delves into the potential mechanisms of action for 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative with a structure suggestive of diverse pharmacological activities. While direct experimental evidence for this specific molecule is limited, by examining the well-documented activities of structurally analogous quinoline-based compounds, we can formulate several compelling hypotheses.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational guide to potential therapeutic applications and future research directions for this compound and its derivatives. We will explore hypotheses rooted in antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and visual representations of the implicated signaling pathways.

Hypothesis 1: Antimicrobial Action via Inhibition of Bacterial Topoisomerases

A significant body of research highlights the potent antimicrobial properties of quinolone antibiotics, a class of compounds sharing the core quinoline scaffold. A primary mechanism for their bactericidal effect is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair. By targeting these enzymes, quinolones disrupt fundamental cellular processes, leading to bacterial cell death. Given its structural similarity, it is hypothesized that this compound may exert antimicrobial effects, particularly against pathogens like Helicobacter pylori, through a similar mechanism.

Experimental Protocol: DNA Gyrase Inhibition Assay

A standard experimental approach to validate this hypothesis involves a DNA gyrase supercoiling assay.

  • Preparation of Reagents:

    • Purified bacterial DNA gyrase (e.g., from E. coli or H. pylori).

    • Relaxed circular plasmid DNA (substrate).

    • ATP and appropriate buffer solution.

    • This compound at various concentrations.

    • A known quinolone antibiotic (e.g., ciprofloxacin) as a positive control.

    • DMSO as a vehicle control.

  • Assay Procedure:

    • The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP in the reaction buffer is prepared.

    • The test compound, positive control, or vehicle control is added to the respective reaction tubes.

    • The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

    • The reaction is stopped by the addition of a stop solution (containing SDS and EDTA).

    • The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

  • Data Analysis:

    • The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • The intensity of the supercoiled DNA band is quantified. A decrease in the intensity of the supercoiled band in the presence of the test compound indicates inhibition of DNA gyrase.

    • The half-maximal inhibitory concentration (IC50) can be determined by testing a range of compound concentrations.

Signaling Pathway Diagram

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication Compound This compound Compound->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by the compound.

Hypothesis 2: Anticancer Activity through EGFR Tyrosine Kinase Inhibition

The quinoline and quinazoline scaffolds are prevalent in a multitude of approved and investigational anticancer drugs that function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4][5][6] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. Dysregulation of EGFR signaling is a hallmark of many cancers. It is hypothesized that this compound could act as an EGFR inhibitor, thereby blocking these pro-survival pathways.

Experimental Protocol: In Vitro EGFR Kinase Assay

To test this hypothesis, an in vitro kinase assay can be performed.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

    • This compound at various concentrations.

    • A known EGFR inhibitor (e.g., erlotinib) as a positive control.

    • Kinase reaction buffer.

  • Assay Procedure:

    • The kinase reaction is set up in a microplate format.

    • The test compound, positive control, or vehicle is pre-incubated with the EGFR enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed at 30°C for a defined period.

    • The reaction is terminated.

  • Detection and Analysis:

    • If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

    • If using a non-radioactive method, the amount of ADP produced is quantified according to the manufacturer's protocol, typically via a luminescence or fluorescence readout.

    • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway Diagram

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_P Phosphorylated EGFR (Active) EGFR->EGFR_P Autophosphorylation Compound This compound Compound->EGFR_P Inhibition PI3K PI3K EGFR_P->PI3K RAS RAS EGFR_P->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

Hypothesis 3: Anti-inflammatory Effects through Modulation of Inflammatory Pathways

Quinoline derivatives have also been reported to possess anti-inflammatory properties, with mechanisms that may differ from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9] Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, or the modulation of T-cell function. Furthermore, some quinoline-propanoic acid derivatives have been investigated as potential antileukotrienic agents, which would involve the antagonism of leukotriene receptors.[10]

Experimental Protocol: COX Inhibition Assay

To investigate the potential COX-inhibitory activity, a cell-free enzyme assay can be used.

  • Reagents:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A colorimetric or fluorometric probe to detect prostaglandin production.

    • This compound at various concentrations.

    • A non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

  • Assay Procedure:

    • The test compound or controls are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is incubated at 37°C for a specific duration.

    • The amount of prostaglandin produced is measured using the detection probe according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition for each enzyme is calculated, and IC50 values are determined to assess the potency and selectivity of the compound for COX-1 versus COX-2.

Logical Relationship Diagram

Anti_Inflammatory_Hypotheses cluster_pathways Potential Anti-inflammatory Mechanisms Compound This compound COX_Inhibition COX-1/COX-2 Inhibition Compound->COX_Inhibition Leukotriene_Antagonism Leukotriene Receptor Antagonism Compound->Leukotriene_Antagonism T_Cell_Modulation T-Cell Function Modulation Compound->T_Cell_Modulation Reduced_Prostaglandins Reduced Prostaglandin Synthesis COX_Inhibition->Reduced_Prostaglandins Blocked_Leukotriene_Signaling Blocked Leukotriene Signaling Leukotriene_Antagonism->Blocked_Leukotriene_Signaling Altered_Cytokine_Production Altered Cytokine Production T_Cell_Modulation->Altered_Cytokine_Production Anti_Inflammatory_Effect Anti-inflammatory Effect Reduced_Prostaglandins->Anti_Inflammatory_Effect Blocked_Leukotriene_Signaling->Anti_Inflammatory_Effect Altered_Cytokine_Production->Anti_Inflammatory_Effect

Caption: Potential anti-inflammatory mechanisms of action.

Quantitative Data Summary

Compound Class Target Activity Representative IC50 Range Reference Compound
Quinolone AntimicrobialsDNA GyraseAntimicrobial (H. pylori)0.1 - 10 µg/mLCiprofloxacin
Quinoline/Quinazoline DerivativesEGFR Tyrosine KinaseAnticancer (e.g., A549 cells)0.01 - 5 µMErlotinib
Quinoline Carboxylic AcidsCOX-1 / COX-2Anti-inflammatory0.1 - 20 µMIndomethacin

Conclusion and Future Directions

The structural features of this compound suggest a promising potential for diverse pharmacological activities. The hypotheses presented in this whitepaper, based on the established mechanisms of action of related quinoline compounds, provide a solid framework for future preclinical investigations. The proposed experimental protocols offer a clear path to validating these hypotheses and elucidating the precise molecular targets of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize the therapeutic potential of this compound and to determine its viability as a lead compound for the development of novel therapeutics in the areas of infectious diseases, oncology, and inflammatory disorders.

References

Spectroscopic Profile of 2-(Quinolin-8-yloxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-(Quinolin-8-yloxy)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related analogs. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for quinolin-8-ol, propanoic acid, and 2-(quinolin-8-yloxy)acetic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.9dd1HH-2 (Quinoline)The proton at position 2 of the quinoline ring is expected to be the most deshielded aromatic proton due to the electronegativity of the adjacent nitrogen atom.
~8.1dd1HH-4 (Quinoline)The proton at position 4 is also significantly deshielded by the nitrogen atom.
~7.5m1HH-5 (Quinoline)Aromatic proton on the carbocyclic ring of the quinoline moiety.
~7.4m1HH-3 (Quinoline)Aromatic proton on the heterocyclic ring of the quinoline moiety.
~7.3m1HH-6 (Quinoline)Aromatic proton on the carbocyclic ring of the quinoline moiety.
~7.2dd1HH-7 (Quinoline)Aromatic proton adjacent to the ether linkage.
~4.9q1HCH (Propanoic acid)The methine proton is deshielded by the adjacent oxygen and carboxylic acid group.
~1.7d3HCH₃ (Propanoic acid)The methyl protons are coupled to the methine proton.
>10br s1HCOOHThe carboxylic acid proton typically appears as a broad singlet at a high chemical shift and is exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~175C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155C-8 (Quinoline)The carbon atom of the quinoline ring directly attached to the ether oxygen is expected to be significantly deshielded.
~149C-2 (Quinoline)The carbon adjacent to the nitrogen in the quinoline ring.
~140C-8a (Quinoline)Quaternary carbon at the ring junction.
~136C-4 (Quinoline)Aromatic carbon deshielded by the nitrogen atom.
~129C-5 (Quinoline)Aromatic carbon in the carbocyclic ring.
~126C-4a (Quinoline)Quaternary carbon at the ring junction.
~122C-6 (Quinoline)Aromatic carbon in the carbocyclic ring.
~121C-3 (Quinoline)Aromatic carbon in the heterocyclic ring.
~110C-7 (Quinoline)Aromatic carbon adjacent to the ether linkage.
~70CH (Propanoic acid)The methine carbon is deshielded by the adjacent oxygen atom.
~18CH₃ (Propanoic acid)The methyl carbon of the propanoic acid moiety.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)The characteristic broad absorption due to hydrogen bonding of the carboxylic acid group.[1]
~3050MediumC-H stretch (Aromatic)Stretching vibrations of the C-H bonds on the quinoline ring.
~2980, ~2940MediumC-H stretch (Aliphatic)Asymmetric and symmetric stretching of the methyl and methine groups.
~1710StrongC=O stretch (Carboxylic acid)The carbonyl stretch is a strong and characteristic absorption for carboxylic acids.[2]
~1600, ~1500Medium-StrongC=C and C=N stretch (Quinoline ring)Aromatic ring stretching vibrations.
~1250StrongC-O stretch (Ether)The stretching vibration of the aryl-alkyl ether linkage.
~1220StrongC-O stretch (Carboxylic acid)The C-O single bond stretch of the carboxylic acid group.
~900Broad, MediumO-H bend (Out-of-plane)Characteristic out-of-plane bending of the hydrogen-bonded hydroxyl group.
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zPredicted FragmentRationale for Prediction
217[M]⁺Molecular ion peak.
145[C₉H₇NO]⁺Fragmentation involving the loss of the propanoic acid side chain, resulting in the quinolin-8-ol radical cation.
117[C₈H₇N]⁺Loss of CO from the quinolin-8-ol fragment.
73[C₃H₅O₂]⁺Propanoic acid radical cation fragment.
45[COOH]⁺Carboxyl radical fragment.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves a Williamson ether synthesis.

  • Reaction Setup: To a solution of quinolin-8-ol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude ethyl 2-(quinolin-8-yloxy)propanoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation of Acid: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3][4]

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • Use Electron Ionization (EI) for a hard ionization technique that provides fragmentation patterns useful for structural elucidation.[5]

    • Alternatively, use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Quinolin-8-ol, Ethyl 2-bromopropanoate) reaction Williamson Ether Synthesis start->reaction Base, Solvent hydrolysis Ester Hydrolysis reaction->hydrolysis NaOH, EtOH/H₂O purification Purification (Crystallization/Chromatography) hydrolysis->purification Acidification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy (FTIR-ATR) product->ir ms Mass Spectrometry (EI or ESI) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized protocols that can aid researchers in the identification and characterization of this compound. Experimental verification of this data is a crucial next step for any further research or development involving this compound.

References

Unveiling the History of 2-(Quinolin-8-yloxy)propanoic Acid: From Agrochemical Roots to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deep understanding of a compound's origins can provide critical context for its current and future applications. This in-depth technical guide explores the historical research and discovery of 2-(Quinolin-8-yloxy)propanoic acid, a molecule whose story is likely rooted in the expansive field of agrochemical development.

While a definitive, celebrated "discovery" of this compound in the annals of pharmaceutical history is not readily apparent, a thorough investigation of chemical literature and patent archives points towards its emergence from the systematic exploration of quinoline derivatives for biological activity, particularly as herbicides. The structural backbone of this compound places it within the well-established class of aryloxyphenoxypropionate herbicides, a group of compounds that revolutionized weed control in the latter half of the 20th century.

A Probable Genesis in Herbicide Research

The initial synthesis and investigation of this compound were likely driven by the quest for new and effective herbicides. The broader class of aryloxyphenoxypropionates, to which it belongs, is known for its potent and selective herbicidal activity against grassy weeds. This class of compounds acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. Disruption of this pathway leads to the cessation of cell membrane production and ultimately, plant death.

The synthesis of related compounds, such as 2-(Quinolin-8-yloxy)acetic acid, has been documented in scientific literature, often starting from the readily available 8-hydroxyquinoline. The synthetic route to this compound would likely follow a similar and well-established chemical pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 331474-43-2
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water

Experimental Protocols: A Generalized Synthetic Approach

While the exact initial experimental protocol for the synthesis of this compound is not detailed in readily available literature, a generalized and highly probable synthetic methodology can be inferred from the synthesis of analogous compounds. The Williamson ether synthesis is the cornerstone of this approach.

Objective: To synthesize this compound from 8-hydroxyquinoline and a suitable propanoic acid derivative.

Materials:

  • 8-hydroxyquinoline

  • Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, dimethylformamide)

  • Hydrochloric acid or another strong acid for hydrolysis

  • Sodium hydroxide or another strong base for hydrolysis

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Etherification: 8-hydroxyquinoline is reacted with an excess of ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically heated under reflux for several hours to ensure the completion of the Williamson ether synthesis, forming the ethyl ester of this compound.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid.

  • Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Hydrolysis cluster_final_product Final Product 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Vessel_1 Reaction in Acetone (Reflux) 8-Hydroxyquinoline->Reaction_Vessel_1 Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate->Reaction_Vessel_1 Base Base (e.g., K₂CO₃) Base->Reaction_Vessel_1 Ester Ethyl 2-(Quinolin-8-yloxy)propanoate Reaction_Vessel_1->Ester Reaction_Vessel_2 Base Hydrolysis (e.g., NaOH), then Acidification (e.g., HCl) Ester->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Mechanism of Action

As a member of the aryloxyphenoxypropionate class, the primary signaling pathway affected by this compound in susceptible plants is the fatty acid biosynthesis pathway.

Mechanism of Action:

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): The compound acts as an inhibitor of the ACCase enzyme.

  • Disruption of Fatty Acid Synthesis: This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the synthesis of fatty acids.

  • Membrane Integrity Loss: The lack of new fatty acids prevents the formation and repair of cell membranes.

  • Cell Death: The compromised cell membrane integrity leads to leakage of cellular contents and ultimately, cell death and the demise of the plant.

ACCase_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Normal Plant Growth Cell_Membranes->Plant_Growth Inhibition This compound Inhibition->ACCase Inhibits ACCase->Malonyl-CoA Catalyzes Disruption Disruption of Membrane Synthesis Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action via ACCase inhibition.

Conclusion and Future Directions

The historical research and discovery of this compound are intrinsically linked to the development of synthetic herbicides. While it may not have a storied history in pharmaceutical development, its structural similarity to a potent class of agrochemicals provides a solid foundation for understanding its synthesis, properties, and likely biological mechanism of action.

For researchers and drug development professionals, this historical context is invaluable. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The journey of this compound from a potential herbicide to a subject of interest in other biological contexts underscores the interconnectedness of chemical research and the potential for repurposing and rediscovering the value of existing molecules. Future research could explore the potential of this and related compounds in areas beyond agriculture, leveraging the vast knowledge base of quinoline chemistry for novel therapeutic applications.

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(Quinolin-8-yloxy)propanoic acid, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis. This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, a summary of expected data, and a visual representation of the experimental workflow.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active agents. They have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The incorporation of a propanoic acid moiety at the 8-oxy position of the quinoline ring can modulate the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for the synthesis of this compound, starting from readily available commercial reagents.

Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Williamson Ether Synthesis. 8-Hydroxyquinoline is reacted with ethyl 2-bromopropanoate in the presence of a base to yield the intermediate, ethyl 2-(quinolin-8-yloxy)propanoate.

  • Step 2: Hydrolysis. The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. The data is based on typical yields for analogous reactions reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction StepTypical Yield (%)
Ethyl 2-(quinolin-8-yloxy)propanoateC₁₅H₁₅NO₃257.28185 - 95
This compound C₁₂H₁₁NO₃ 217.22 2 90 - 98

Experimental Protocols

Materials and Reagents
  • 8-Hydroxyquinoline

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, dry

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate
  • To a 250 mL round-bottom flask, add 8-hydroxyquinoline (1.45 g, 10 mmol) and dry acetone (100 mL).

  • Stir the mixture until the 8-hydroxyquinoline is completely dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • To this suspension, add ethyl 2-bromopropanoate (1.99 g, 11 mmol) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for 24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic solids (potassium carbonate and potassium bromide) and wash the solid residue with acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound
  • Dissolve the crude ethyl 2-(quinolin-8-yloxy)propanoate (2.57 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in distilled water (20 mL).

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with distilled water (50 mL).

  • Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Dry the product under vacuum to yield the final compound. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if required.

Mandatory Visualization

Synthesis_Workflow Start Start Step1 Step 1: Williamson Ether Synthesis 8-Hydroxyquinoline + Ethyl 2-bromopropanoate Start->Step1 Reagents1 K₂CO₃, Acetone Reflux, 24h Workup1 Filtration & Solvent Removal Step1->Workup1 Reaction Mixture Intermediate Ethyl 2-(quinolin-8-yloxy)propanoate Step2 Step 2: Hydrolysis Intermediate->Step2 Workup1->Intermediate Crude Product Reagents2 NaOH, Ethanol/H₂O Reflux, 4-6h Workup2 Acidification & Filtration Step2->Workup2 Reaction Mixture Product This compound Workup2->Product Purified Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-(Quinolin-8-yloxy)propanoic acid, a key intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of structurally similar quinoline carboxylic acid derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Data Presentation

The selection of a purification technique often involves a trade-off between yield, purity, and complexity. The following table summarizes expected outcomes for the purification of quinoline carboxylic acid derivatives using various methods, providing a basis for comparison.

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Yield (Expected)Solvent(s)Notes
Hexane Washing 85-95%>95%High (>95%)HexaneEffective for removing non-polar impurities.[1]
Recrystallization 90-98%>99%Moderate (70-90%)Ethanol, Acetonitrile, Methanol/AcetoneA common and effective method for crystalline solids.[2]
Solvent Slurry/Heating 80-90%>98%High (>90%)N,N-Dimethylformamide (DMF)Useful for removing impurities that are soluble in the hot solvent while the product is not.[2]
Column Chromatography Variable>99%Lower (50-80%)Silica Gel (e.g., Dichloromethane/Ethyl Acetate)Ideal for separating complex mixtures and achieving very high purity.[3]

Note: The data presented is based on the purification of structurally similar quinoline carboxylic acid derivatives and should be considered as representative examples.[1][2][3]

Experimental Protocols

Below are detailed protocols for the recommended purification techniques for this compound.

Protocol 1: Recrystallization from Ethanol

This is the most common and often the most effective method for purifying solid organic compounds.

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask. c. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Swirl the flask for a few minutes. c. Perform a hot filtration to remove the charcoal.

3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol. c. Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Solvent Slurry in DMF followed by Recrystallization

This two-step process is particularly effective for crude materials with a significant amount of impurities.[2]

Step 1: Solvent Slurry in DMF [2] a. Place the crude this compound (purity 80-90%) in a round-bottom flask.[2] b. Add N,N-dimethylformamide (DMF) to the flask. c. Heat the suspension to 80-100°C and stir for 1-2 hours.[2] d. Cool the suspension to room temperature. e. Filter the solid and wash it with a small amount of a suitable solvent like acetonitrile. f. This process can increase the purity to over 98%.[2]

Step 2: Recrystallization from Acetonitrile [2] a. Take the purified solid from Step 1 and dissolve it in a minimal amount of hot acetonitrile.[2] b. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Isolate the crystals by vacuum filtration and dry them under vacuum. d. This step can further increase the purity to above 99%.[2]

Protocol 3: Column Chromatography

This method is suitable for small-scale purification and for separating mixtures of closely related compounds.[3]

1. Slurry Preparation: a. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and ethyl acetate, 8:2 v/v).[3] b. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent. b. Carefully load the sample onto the top of the silica gel column.

3. Elution: a. Add the eluent to the top of the column and begin to collect fractions. b. Monitor the separation by thin-layer chromatography (TLC).

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Experimental Workflow for Recrystallization

G cluster_0 Recrystallization Workflow A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration (optional, for insoluble impurities) A->B C 3. Cool solution slowly to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with ice-cold solvent D->E F 6. Dry crystals under vacuum E->F G Pure Product F->G

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Logical Relationship of Purification Techniques

G cluster_1 Purification Strategy Crude Crude Product Wash Hexane Wash (removes non-polar impurities) Crude->Wash Slurry DMF Slurry/Heating (improves purity before recrystallization) Crude->Slurry Column Column Chromatography (for complex mixtures/high purity) Crude->Column Recryst Recrystallization (high purity for crystalline solids) Wash->Recryst Pure High Purity Product Recryst->Pure Slurry->Recryst Column->Pure

Caption: Decision tree for selecting a suitable purification technique.

References

Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-8-yloxy)propanoic acid is a quinoline derivative with potential applications in pharmaceutical and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Accurate and comprehensive characterization of this compound is crucial for its development and application. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[5][6]
Molecular Weight 217.22 g/mol [5][6]
CAS Number 331474-43-2[5]
IUPAC Name This compound[5]
Synonyms 2-(8-quinolyloxy)propanoic acid[5]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. A well-developed HPLC method can also be used for stability studies.[7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid or a suitable buffer like phosphate buffer, pH 3). A typical starting point could be a 50:50 (v/v) mixture.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: The wavelength of maximum absorbance for the quinoline chromophore, typically between 220-280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

Expected Results:

A successful separation should yield a sharp, symmetrical peak for this compound with a stable retention time. The purity is expected to be >95% for a purified sample.

ParameterExpected Value
Retention Time (t_R_) Dependent on specific conditions, but should be consistent.
Purity (%) > 95%
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.[9]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data (based on similar structures): [9]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6d3H-CH₃
~5.2q1H-CH-
~7.2 - 8.9m6HAromatic-H (Quinoline)
~13.0br s1H-COOH

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~18-20-CH₃
~70-75-CH-
~110-155Aromatic-C (Quinoline)
~170-175-COOH
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10][11]

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Analysis: Determine the m/z (mass-to-charge ratio) of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to identify characteristic losses.

Expected Mass Spectrometry Data:

IonCalculated Exact Mass (m/z)
[M+H]⁺ 218.0812
[M-H]⁻ 216.0666

Expected Fragmentation Pattern:

Common fragmentation pathways for similar structures involve the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid side chain.[11] Fragmentation of the quinoline ring is also possible.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[12][13]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad) O-H stretchCarboxylic Acid
~3050 C-H stretchAromatic
~2980 C-H stretchAliphatic
~1700 C=O stretchCarboxylic Acid
~1600, ~1500 C=C stretchAromatic
~1250 C-O stretchEther
Thermal Analysis (DSC/TGA) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and overall thermal stability of the compound.[14][15]

Experimental Protocol:

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 250 °C).

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak of the melting endotherm.

    • From the TGA thermogram, determine the onset of decomposition, which is the temperature at which significant weight loss begins.

Expected Thermal Analysis Data:

ParameterExpected Value
Melting Point (DSC) A sharp endothermic peak, with the exact temperature to be determined experimentally.
Decomposition Temperature (TGA) Onset of weight loss, indicating the limit of thermal stability.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC (Purity Assessment) Purification->HPLC Purity >95%? Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Property Analysis HPLC->Purification Further Purification if Needed

Caption: Workflow for the synthesis, purification, and analytical characterization.

Hypothetical Signaling Pathway

Given that many quinoline derivatives exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

Signaling_Pathway cluster_cell Cancer Cell Compound This compound RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Compound->RTK Inhibition PI3K PI3K Compound->PI3K Inhibition RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific established in vitro assay protocols and detailed biological activity data for 2-(Quinolin-8-yloxy)propanoic acid. The following application notes and protocols are proposed based on the known biological activities of structurally related quinoline and propanoic acid derivatives, which have demonstrated potential in areas such as oncology and inflammation. These protocols are intended to serve as a starting point for researchers to investigate the potential bioactivities of this compound.

Introduction

This compound is a small molecule containing a quinoline ring linked to a propanoic acid moiety. The quinoline scaffold is a key feature in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. Derivatives of quinoline have been shown to target various cellular pathways, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This document outlines potential in vitro assays to characterize the biological effects of this compound, focusing on anticancer and anti-inflammatory screening.

Potential Biological Activities and Proposed In Vitro Assays

Based on the activities of similar compounds, this compound could potentially exhibit anticancer, anti-inflammatory, or antioxidant effects. The following assays are proposed to explore these possibilities.

Anticancer Activity

Many quinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines. A primary screening assay to determine the potential of this compound as an anticancer agent would be a cell viability assay.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
EGFR Kinase Inhibition

Structurally related quinolin-2-one derivatives have shown potent EGFR inhibition.[1] An in vitro kinase assay would be a logical step to determine if this compound has a similar mechanism of action.

Table 2: Hypothetical EGFR Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compoundEGFRData to be determined
Erlotinib (Control)EGFRData to be determined
Antioxidant Activity

Some propanoic acid derivatives have been evaluated for their antioxidant properties.[2] A DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to assess the antioxidant potential of the target compound.

Table 3: Hypothetical Antioxidant Activity Data

CompoundDPPH Radical Scavenging Activity (% at 100 µM)
This compoundData to be determined
Ascorbic Acid (Control)Data to be determined

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_measure Measurement A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I J J I->J Data Analysis (Calculate IC50)

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro EGFR Kinase Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • Erlotinib (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Erlotinib in kinase buffer.

  • In a 384-well plate, add the EGFR enzyme, the substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

G cluster_pathway Potential EGFR Signaling Pathway cluster_inhibition Site of Action EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-(Quinolin-8-yloxy) propanoic acid Inhibitor->P_EGFR

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

DPPH Radical Scavenging Assay

This protocol outlines a method to assess the free-radical scavenging activity of this compound.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (e.g., 0.1 mM)

  • Ascorbic acid (positive control)

  • Ethanol

  • 96-well plates

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of this compound and ascorbic acid in ethanol.

  • In a 96-well plate, add 100 µL of the compound dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control containing ethanol and DPPH solution is also measured.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Conclusion

The provided protocols offer a foundational framework for the initial in vitro characterization of this compound. Based on the chemical structure and the known activities of related compounds, investigating its potential as an anticancer, EGFR inhibitory, and antioxidant agent is a rational starting point. The results from these assays will guide further preclinical development and mechanistic studies.

References

Application Notes and Protocols for 2-(Quinolin-8-yloxy)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific cell culture treatment methods, quantitative data, or established signaling pathways for the direct use of "2-(Quinolin-8-yloxy)propanoic acid". The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals. This information is extrapolated from studies on structurally related quinoline and propanoic acid derivatives and should be considered a starting point for investigation. All protocols require optimization for specific cell lines and experimental conditions.

Introduction

"this compound" is a molecule combining a quinoline ring system with a propanoic acid moiety. Quinoline derivatives have been extensively investigated for their potential as anticancer agents, exhibiting a range of biological activities including cytotoxicity and apoptosis induction in various cancer cell lines. Similarly, some propanoic acid derivatives have demonstrated effects on cell signaling pathways related to cancer. These application notes provide a hypothetical framework for evaluating the potential anticancer effects of "this compound" in a cell culture setting.

Potential Applications in Cancer Research

Based on the activities of related compounds, "this compound" could be investigated for:

  • Cytotoxicity: Assessing its ability to kill cancer cells.

  • Induction of Apoptosis: Determining if it can trigger programmed cell death.

  • Cell Cycle Arrest: Investigating its potential to halt cancer cell proliferation at specific phases of the cell cycle.

  • Inhibition of Signaling Pathways: Exploring its effect on key pathways involved in cancer progression.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of "this compound".

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, PC3)

  • Complete cell culture medium

  • "this compound" (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • "this compound"

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with "this compound" at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for "this compound" based on findings for related compounds. These are not actual experimental results.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Liver Cancer15.5
MCF-7Breast Cancer22.8
PC3Prostate Cancer18.2
A549Lung Cancer35.1

Table 2: Hypothetical Apoptosis Induction by this compound (at IC50 concentration) after 24h Treatment.

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
HepG225.315.8
MCF-718.912.4
PC322.114.7

Potential Signaling Pathways (Hypothetical)

Based on literature for similar quinoline-containing compounds, "this compound" might affect the following signaling pathways. These diagrams are hypothetical and represent potential avenues for investigation.

G cluster_treatment Treatment cluster_cell Cancer Cell Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway.

G cluster_treatment Treatment cluster_cell Cancer Cell Compound This compound EGFR EGFR Compound->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the initial investigation of "this compound".

G Start Start: Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism End Further In Vitro & In Vivo Studies Mechanism->End

Caption: Proposed experimental workflow for compound evaluation.

Application Notes and Protocols for 2-(Quinolin-8-yloxy)propanoic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 2-(Quinolin-8-yloxy)propanoic acid as a potential kinase inhibitor, drawing upon the established activity of structurally related quinoline compounds.

While direct kinase inhibition data for this compound is not extensively available in the public domain, the structurally similar 8-hydroxy-quinoline scaffold has demonstrated inhibitory activity against various kinases. For instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the control of programmed cell death.[1] This suggests that the quinolin-8-yloxy moiety of the title compound could serve as a pharmacophore for kinase binding.

These notes are intended to guide researchers in the preliminary assessment of this compound's kinase inhibitory potential, leveraging established methodologies and providing a framework for data interpretation and further investigation.

Data Presentation: Kinase Inhibition Profile of a Structurally Related Analog

To provide a tangible reference for the potential efficacy of this compound, the following table summarizes the inhibitory activity of a closely related 8-hydroxy-quinoline derivative against Pim-1 kinase. This data serves as a benchmark for designing experiments and interpreting results for the title compound.

Compound IDTarget KinaseIC50 (µM)Assay TypeReference
8-hydroxy-quinoline-7-carboxylic acid derivativePim-11.5Biochemical[1]

Mandatory Visualizations

Signaling Pathway of a Potential Target: Pim-1 Kinase

Pim-1 kinase is a downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/Akt pathways, and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis.

Pim1_Signaling_Pathway GF Growth Factors (e.g., IL-3, IL-6) Receptor Cytokine Receptor GF->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene Nuclear Translocation Pim1_mRNA Pim-1 mRNA Pim1_Gene->Pim1_mRNA Transcription Pim1_Protein Pim-1 Kinase Pim1_mRNA->Pim1_Protein Translation Bad Bad Pim1_Protein->Bad Phosphorylation Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Bcl2->Cell_Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Pim1_Protein Inhibition

Caption: Hypothetical inhibition of the Pim-1 signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro kinase inhibitory activity of a test compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution assay_setup Set up Assay Plate: - Add Kinase - Add Test Compound - Add Substrate/ATP serial_dilution->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic serine/threonine kinase and can be optimized for specific targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., Pim-1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (Test Compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of kinase solution (pre-diluted in Kinase Buffer to the optimal concentration).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (pre-diluted in Kinase Buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This protocol describes a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with upregulated Pim-1)

  • This compound (Test Compound)

  • Cell culture medium and supplements

  • Phosphorylation-specific primary antibody for a known substrate of the target kinase

  • Total protein primary antibody for the same substrate

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the total substrate antibody and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential kinase inhibitor. By leveraging the knowledge of structurally similar compounds and employing standardized assay methodologies, researchers can effectively evaluate its biological activity and determine its potential as a lead compound for further drug development efforts. It is crucial to adapt and optimize these protocols for the specific kinase and cellular context under investigation to ensure accurate and reproducible results.

References

Application Notes and Protocols for Quinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any studies on the direct application of 2-(Quinolin-8-yloxy)propanoic acid in cancer cell line research. The following application notes and protocols are based on structurally related quinoline derivatives that have been investigated for their anti-cancer properties. It is crucial to note that these findings may not be directly applicable to this compound.

Section 1: Quinoline-Cinnamide Hybrids Derived from 2-(Quinolin-8-yloxy)acetic acid

Molecular hybrids combining the quinoline scaffold with cinnamide moieties have demonstrated cytotoxic activity against liver cancer cells. These compounds are synthesized from 2-(quinoline-8-yloxy)acetic acid, a close structural analog of this compound.

Overview of Mechanism of Action

Certain quinoline-cinnamide hybrids have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and activation of the intrinsic apoptotic pathway, marked by the upregulation of caspase-9.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of a series of quinoline-cinnamide hybrids were evaluated against the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDStructureIC50 (µM) against HepG2 Cells
Hybrid 6e 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline2.46
Other Hybrids (5, 6a-i) -2.46 - 41.31

Data extracted from a study on a series of quinoline-cinnamide hybrids.

Experimental Protocols
  • HepG2 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoline-cinnamide hybrids and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Treat HepG2 cells with the test compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified. One study found that a particular hybrid increased apoptosis 43.6-fold compared to the untreated control.

  • Treat HepG2 cells with the test compound at its IC50 concentration for 48 hours.

  • Lyse the cells and collect the protein supernatant.

  • Determine the protein concentration using a BCA protein assay kit.

  • Incubate the cell lysate with a caspase-9 specific substrate and measure the resulting fluorescence or colorimetric signal according to the manufacturer's protocol. A potent hybrid was shown to increase active caspase-9 levels by 5.81-fold.

Visualization

G cluster_workflow Experimental Workflow for Cytotoxicity and Apoptosis Analysis cluster_assays A HepG2 Cell Culture B Treatment with Quinoline-Cinnamide Hybrid A->B C MTT Assay for Cytotoxicity (IC50) B->C D Annexin V/PI Staining for Apoptosis B->D E Caspase-9 Activity Assay B->E F Data Analysis C->F D->F E->F

Caption: Workflow for evaluating the anti-cancer effects of quinoline-cinnamide hybrids.

G cluster_pathway Proposed Apoptotic Pathway Compound Quinoline-Cinnamide Hybrid Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Caspase9 Caspase-9 Activation Microtubules->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Proposed mechanism of apoptosis induction by quinoline-cinnamide hybrids.

Section 2: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, which are structurally distinct from this compound, have been synthesized and evaluated for their cytotoxic effects, particularly against breast cancer cell lines.

Overview of Mechanism of Action

Certain derivatives from this series have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein involved in cancer cell proliferation and survival.

Data Presentation: Cytotoxicity and EGFR Inhibition

The cytotoxic activity of these compounds was tested against the MCF-7 human breast cancer cell line, and their inhibitory effect on EGFR was also determined.

Compound IDIC50 (µM) against MCF-7 CellsEGFR Inhibition (%)EGFR IC50 (nM)
9e 1.3297.016.89
9c -95.727.9
9d -89.830.4
9g -86.852.7
Doxorubicin 1.21--
Erlotinib -96.820.8

Data from a study on N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives.

Experimental Protocols
  • MCF-7 cells are grown in RPMI-1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seed MCF-7 cells in 96-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds for 72 hours.

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates with distilled water and air dry.

  • Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Wash with 1% acetic acid and air dry.

  • Dissolve the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 570 nm.

  • The EGFR kinase activity is measured using a luminescent kinase assay kit.

  • The assay is performed in a 96-well plate containing recombinant human EGFR, substrate, and ATP.

  • The test compounds are added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely correlated with kinase activity.

  • The luminescence is measured using a plate-reading luminometer.

Visualization

G cluster_workflow Workflow for EGFR Inhibition and Cytotoxicity Screening cluster_assays A MCF-7 Cell Culture B Compound Treatment A->B C SRB Assay for Cytotoxicity B->C D EGFR Kinase Assay (Luminescent) B->D E Determine IC50 Values C->E D->E

Caption: Screening workflow for 2-oxoquinoline derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition Compound 2-Oxoquinoline Derivative EGFR EGFR Compound->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-oxoquinoline derivatives.

Application Notes and Protocols: Antimicrobial Activity Testing of 2-(Quinolin-8-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds are a well-established class of antimicrobial agents with a broad spectrum of activity against various bacterial pathogens. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4][5] The core quinoline structure can be chemically modified at various positions to generate derivatives with potentially enhanced antimicrobial potency, improved pharmacokinetic properties, and reduced toxicity.

This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial activity of a specific quinoline derivative, 2-(Quinolin-8-yloxy)propanoic acid . While specific studies on the antimicrobial properties of this exact compound are not extensively available in the public domain, its structural similarity to other biologically active quinolin-8-yloxy derivatives suggests its potential as an antimicrobial agent. The following protocols are established and widely accepted methods for determining the in vitro antimicrobial susceptibility of chemical compounds.

Putative Mechanism of Action

The antimicrobial activity of quinolone derivatives is generally attributed to their ability to interfere with bacterial DNA synthesis. These compounds form a stable ternary complex with the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This complex traps the enzyme in a state where it has introduced a double-strand break in the DNA but is prevented from resealing it. The accumulation of these unrepaired breaks leads to the fragmentation of the bacterial chromosome and ultimately results in bacterial cell death.[1][3][4]

G Putative Signaling Pathway of Quinolone Antimicrobials quinolone This compound (Quinolone Derivative) cell_entry Bacterial Cell Entry quinolone->cell_entry gyrase DNA Gyrase cell_entry->gyrase topo_iv Topoisomerase IV cell_entry->topo_iv ternary_complex_gyrase Ternary Complex (Gyrase-DNA-Quinolone) gyrase->ternary_complex_gyrase ternary_complex_topo Ternary Complex (Topo IV-DNA-Quinolone) topo_iv->ternary_complex_topo ds_breaks Double-Strand DNA Breaks ternary_complex_gyrase->ds_breaks ternary_complex_topo->ds_breaks dna_synthesis_inhibition Inhibition of DNA Replication and Repair ds_breaks->dna_synthesis_inhibition cell_death Bacterial Cell Death dna_synthesis_inhibition->cell_death

Caption: Putative mechanism of action for quinolone derivatives.

Experimental Protocols

The following are standardized protocols for determining the antimicrobial activity of "this compound". It is recommended to test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • "this compound" stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of "this compound" to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

G Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial compound from a well through a solidified agar medium to inhibit the growth of a lawn of bacteria.[10][11][12][13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • "this compound" solution of known concentration

  • Positive control antibiotic

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Preparation of Wells:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the agar.

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the "this compound" solution to a designated well.

    • Add the same volume of the positive control and negative control to separate wells.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to allow for diffusion of the compounds.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.[10]

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

G Agar Well Diffusion Workflow start Start prep_lawn Prepare Bacterial Lawn on Mueller-Hinton Agar Plate start->prep_lawn create_wells Create Wells in the Agar prep_lawn->create_wells add_compound Add Test Compound, Positive, and Negative Controls to Wells create_wells->add_compound incubate Incubate Plate (37°C, 18-24h) add_compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Data Presentation

All quantitative data from the antimicrobial activity testing of "this compound" should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus (ATCC 29213)Gram-positive
Enterococcus faecalis (ATCC 29212)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainZone of Inhibition (mm) of this compound [Concentration]Zone of Inhibition (mm) of Positive Control [Concentration]Zone of Inhibition (mm) of Negative Control
Staphylococcus aureus (ATCC 29213)Gram-positive
Enterococcus faecalis (ATCC 29212)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative

Conclusion

The provided protocols offer a standardized framework for the initial in vitro evaluation of the antimicrobial activity of "this compound". Based on the known antimicrobial properties of quinoline derivatives, this compound warrants investigation as a potential antibacterial agent. The successful determination of its MIC values and zones of inhibition against a panel of pathogenic bacteria will be the first step in elucidating its therapeutic potential. Further studies, including mechanism of action elucidation, cytotoxicity testing, and in vivo efficacy studies, would be necessary to fully characterize its profile as a potential new antimicrobial drug.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays to characterize the anti-inflammatory potential of the novel compound, 2-(Quinolin-8-yloxy)propanoic acid. The following protocols are foundational for determining the compound's mechanism of action and efficacy in modulating key inflammatory pathways.

Cyclooxygenase (COX) Inhibition Assay

The inhibition of cyclooxygenase (COX) enzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] This assay determines the ability of this compound to inhibit the activity of the two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[1][2] Selective inhibition of COX-2 is often a desirable characteristic for new anti-inflammatory agents to reduce gastrointestinal side effects associated with COX-1 inhibition.[3]

Illustrative Quantitative Data

The following table summarizes hypothetical data for the inhibitory activity of this compound against COX-1 and COX-2, with Celecoxib and Indomethacin as reference compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.4
Celecoxib (COX-2 Selective)>1000.05>2000
Indomethacin (Non-selective)0.11.50.07

Note: The data presented above is for illustrative purposes to demonstrate the potential anti-inflammatory profile of this compound and is not derived from actual experimental results.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[3][4]

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Recombinant human COX-1 and COX-2 enzymes

  • This compound (test compound)

  • Celecoxib and Indomethacin (control inhibitors)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Prepare a series of dilutions of this compound and control inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL of the test compound dilution or control

    • 1 µL of either COX-1 or COX-2 enzyme

    • 1 µL COX Probe

    • 2 µL COX Cofactor

  • Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (Buffer, Probe, Cofactor) D Add Buffer, Compound, Enzyme, Probe, Cofactor to 96-well plate A->D B Dilute Test Compound & Controls B->D C Prepare COX-1/COX-2 Enzyme Solutions C->D E Incubate at 25°C D->E 10 min F Add Arachidonic Acid (Substrate) E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Reaction Rate G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Caption: Workflow for the fluorometric COX inhibition assay.

Nitric Oxide (NO) Production Assay in Macrophages

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a significant increase in nitric oxide (NO) production.[5] This assay evaluates the ability of this compound to suppress this inflammatory response.

Illustrative Quantitative Data

The following table presents hypothetical data on the inhibition of NO production by this compound in LPS-stimulated RAW 264.7 macrophages, with L-NAME as a reference compound.

CompoundIC50 for NO Inhibition (µM)
This compound8.5
L-NAME (iNOS inhibitor)25.0

Note: The data presented above is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • L-NG-Nitroarginine methyl ester (L-NAME) (control inhibitor)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (for standard curve)

  • 96-well clear microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control group without LPS and a vehicle control group with LPS.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

NO_Production_Assay A Seed RAW 264.7 Cells in 96-well plate B Pre-treat with This compound A->B Overnight Adherence C Stimulate with LPS (1 µg/mL) B->C 1 hour D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent (A and B) E->F G Measure Absorbance at 540 nm F->G 20 min Incubation H Calculate Nitrite Concentration & % Inhibition G->H

Caption: Workflow for the nitric oxide production assay.

Pro-inflammatory Cytokine Production Assay

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[6] This assay quantifies the effect of this compound on the secretion of these cytokines from LPS-stimulated macrophages.

Illustrative Quantitative Data

The following table shows hypothetical data for the inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated RAW 264.7 macrophages, with Dexamethasone as a reference compound.

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compound5.37.9
Dexamethasone (Corticosteroid)0.010.02

Note: The data presented above is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Cell culture supernatant from the NO Production Assay (or a parallel experiment)

  • ELISA kits for mouse TNF-α and IL-6

  • Wash Buffer

  • Detection Antibody

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

  • 96-well ELISA plate

  • Microplate reader with absorbance measurement at 450 nm

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of TNF-α or IL-6 in each sample. Determine the percentage of cytokine production inhibition for each compound concentration and calculate the IC50 value.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces Compound 2-(Quinolin-8-yloxy) propanoic acid Compound->NFkB Inhibits Compound->iNOS Inhibits Compound->COX2 Inhibits

Caption: Potential anti-inflammatory mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(Quinolin-8-yloxy)propanoic acid, particularly in addressing issues of low yield.

Troubleshooting Guide

Low yield in the synthesis of this compound is a common issue that can arise from two main stages: the initial Williamson ether synthesis to form the ester intermediate, ethyl 2-(quinolin-8-yloxy)propanoate, and the subsequent hydrolysis to the final carboxylic acid. This guide is designed to help you identify and resolve potential problems at each step.

Issue 1: Low Yield in Williamson Ether Synthesis Step (Formation of Ethyl 2-(Quinolin-8-yloxy)propanoate)

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide. For the synthesis of the ester intermediate, this involves the reaction of 8-hydroxyquinoline with an ethyl 2-halopropanoate (typically bromo- or chloro-).

Possible Causes and Solutions:

  • Incomplete Deprotonation of 8-Hydroxyquinoline: The reaction requires the formation of the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution: Ensure you are using a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use at least a stoichiometric amount, and for weaker bases like K₂CO₃, a slight excess may be beneficial.

  • Poor Quality of Reagents or Solvents: Moisture in the reagents or solvent can quench the alkoxide and hinder the reaction.

    • Solution: Use anhydrous solvents (e.g., dry acetone or DMF) and ensure your 8-hydroxyquinoline and base are dry.

  • Suboptimal Reaction Temperature: Like many SN2 reactions, the rate is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Refluxing in acetone is a common practice.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (8-hydroxyquinoline) is consumed.

  • Side Reactions: The primary competing reaction is the E2 elimination of the ethyl 2-halopropanoate, which is promoted by strong, sterically hindered bases.

    • Solution: Use a less sterically hindered base like potassium carbonate. While a secondary alkyl halide is used in this synthesis, which can be prone to elimination, the use of appropriate conditions can favor substitution.

Issue 2: Low Yield in Hydrolysis Step (Formation of this compound)

The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The ester may not be fully hydrolyzed to the carboxylate salt.

    • Solution: Ensure a sufficient excess of base is used. Monitor the reaction by TLC until the starting ester is no longer visible. Gentle heating can also increase the rate of hydrolysis.

  • Transesterification: If using an alcohol other than ethanol as a solvent during base-catalyzed hydrolysis, transesterification can occur, leading to a different ester product instead of the desired carboxylic acid.

    • Solution: Use a mixture of ethanol and water as the solvent for the hydrolysis to avoid transesterification.

  • Improper pH for Acidification: The carboxylic acid will only precipitate if the solution is acidified to a pH below its pKa.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 3-4 to ensure complete precipitation of the product.

  • Product Degradation: Quinoline derivatives can be sensitive to harsh reaction conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times during hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis pathway for this compound?

A1: The most common synthesis route is a two-step process:

  • Williamson Ether Synthesis: 8-hydroxyquinoline is reacted with ethyl 2-bromopropanoate in the presence of a base (like potassium carbonate) in a solvent (like acetone or DMF) to form ethyl 2-(quinolin-8-yloxy)propanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base (such as sodium hydroxide or lithium hydroxide) in a solvent mixture (like ethanol/water), followed by acidification to yield the final product, this compound.

Q2: I am seeing a significant amount of unreacted 8-hydroxyquinoline after the first step. What should I do?

A2: This indicates an incomplete reaction. You can try the following:

  • Ensure your reagents and solvent are anhydrous.

  • Increase the amount of base (e.g., use 1.5-2 equivalents of K₂CO₃).

  • Increase the reaction temperature to the reflux temperature of your solvent.

  • Extend the reaction time and monitor by TLC.

Q3: My final product is oily and difficult to crystallize. What could be the issue?

A3: An oily product often suggests the presence of impurities. The most likely culprits are unreacted starting materials or byproducts from side reactions. Consider the following purification strategies:

  • Recrystallization: Try recrystallizing the crude product from a suitable solvent system. Ethanol or ethanol/water mixtures are often effective.

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary.

Q4: Can I use a different alkylating agent other than ethyl 2-bromopropanoate?

A4: Yes, other ethyl 2-halopropanoates like the chloro- or iodo- derivatives can be used. The reactivity generally follows the order I > Br > Cl for the leaving group. You may need to adjust the reaction conditions (temperature, time) accordingly.

Q5: Is it possible to perform this synthesis as a one-pot reaction?

A5: While a one-pot synthesis combining the Williamson ether synthesis and hydrolysis is theoretically possible, it can be challenging to optimize the conditions for both reactions to proceed with high yield and purity. A stepwise approach with isolation of the intermediate ester is generally recommended for better control and higher purity of the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate *

MethodSolventReaction TimeYield (%)Reference
Conventional HeatingAcetone8 hours90
Microwave IrradiationNot specifiedShorter than conventionalHigher than conventional
Ultrasound IrradiationNot specifiedShorter than conventionalHigher than conventional

*Note: This data is for the closely related ethyl 2-(quinolin-8-yloxy)acetate. The trends are expected to be similar for the propanoate derivative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate (Williamson Ether Synthesis)
  • To a solution of 8-hydroxyquinoline (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Dissolve the crude or purified ethyl 2-(quinolin-8-yloxy)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A 8-Hydroxyquinoline Reaction1 Reaction Mixture A->Reaction1 B Ethyl 2-bromopropanoate B->Reaction1 C Base (e.g., K₂CO₃) C->Reaction1 D Solvent (e.g., Acetone) D->Reaction1 Product1 Ethyl 2-(quinolin-8-yloxy)propanoate Reaction1->Product1 Reaction2 Reaction Mixture Product1->Reaction2 Product1_isolate Product1->Product1_isolate Isolation/Purification E Base (e.g., NaOH) E->Reaction2 F Solvent (e.g., Ethanol/Water) F->Reaction2 Product2 This compound Reaction2->Product2 TroubleshootingTree Start Low Yield of Final Product CheckStep1 Analyze Williamson Ether Synthesis Step Start->CheckStep1 Step1_OK Yield of Ester OK? CheckStep1->Step1_OK CheckStep2 Analyze Hydrolysis Step Step2_OK Yield of Acid OK? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes Troubleshoot_Step1 Incomplete Deprotonation? Poor Reagents/Solvents? Suboptimal Temperature/Time? Side Reactions (Elimination)? Step1_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Incomplete Hydrolysis? Transesterification? Improper Acidification pH? Product Degradation? Step2_OK->Troubleshoot_Step2 No Success High Yield Achieved Step2_OK->Success Yes Troubleshoot_Step1->CheckStep1 Troubleshoot_Step2->CheckStep2

Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for the preparation of quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Williamson ether synthesis of quinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in the Williamson ether synthesis of quinoline derivatives can stem from several factors. A primary concern is the competition with side reactions, particularly elimination of the alkylating agent.[1] Additionally, incomplete deprotonation of the hydroxyquinoline or decomposition of reactants can significantly reduce the yield.

Potential Solutions:

  • Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to undergoing E2 elimination, especially in the presence of a strong base like an alkoxide, which reduces the yield of the desired ether product.[1][2][3][4]

  • Base Selection: Ensure complete deprotonation of the hydroxyquinoline by using a sufficiently strong base. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for generating the alkoxide.[2][3] For aryl ethers, weaker bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) can also be used, often in conjunction with a phase-transfer catalyst.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the elimination side reaction. The optimal temperature is typically between 50-100 °C.[1] It is crucial to find a balance that promotes the SN2 reaction without significantly increasing elimination.

  • Anhydrous Conditions: Alkoxides are highly reactive and can be quenched by water. Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the consumption of your nucleophile.[5]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[1][6]

Q2: My reaction is not going to completion, even after an extended time. What could be the issue?

Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.

Potential Solutions:

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide can increase the reaction rate.[5]

  • Catalyst Addition: The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can enhance the rate of reaction with an alkyl chloride or bromide through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available to react.[1][3][5] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed. The catalyst helps to transport the alkoxide from the solid/aqueous phase to the organic phase where the alkylating agent is, thereby increasing the reaction rate.[1][7]

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products is often due to competing side reactions. For aryloxides, such as deprotonated hydroxyquinolines, C-alkylation can compete with the desired O-alkylation.[1][3]

Potential Solutions:

  • Control of Reaction Conditions: The solvent can influence the O- versus C-alkylation ratio. Less polar solvents may favor O-alkylation.

  • Counter-ion Effect: The choice of the counter-ion of the alkoxide can influence selectivity.

  • Steric Hindrance: Bulky alkylating agents may favor O-alkylation due to steric hindrance at the ring carbons.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion (RO⁻) acts as the nucleophile and attacks an alkyl halide (R'-X), displacing the halide leaving group (X⁻) to form an ether (R-O-R').[1]

Q2: Which base is best for deprotonating a hydroxyquinoline?

The choice of base depends on the acidity of the specific hydroxyquinoline. For less acidic hydroxyl groups, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[2][3] For more acidic phenols, weaker bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be sufficient, particularly when used with a phase-transfer catalyst.[3]

Q3: Can I use a secondary or tertiary alkyl halide in this reaction?

It is highly recommended to use primary alkyl halides. Secondary alkyl halides will likely lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination being a significant side reaction.[2] Tertiary alkyl halides will almost exclusively yield the elimination product.[2][4]

Q4: How can I accelerate the reaction?

To accelerate the reaction, you can:

  • Use a more reactive alkylating agent (iodide > bromide > chloride).[5]

  • Employ a polar aprotic solvent like DMF or DMSO.[1][3]

  • Increase the reaction temperature, but be mindful of potential side reactions.[1]

  • Utilize microwave-assisted heating.[1][6]

  • Add a phase-transfer catalyst if applicable.[1]

Q5: What is phase-transfer catalysis and when should I use it?

Phase-transfer catalysis is a technique used in heterogeneous reaction systems to bring a reactant from one phase to another where the reaction occurs. In the context of Williamson ether synthesis, a phase-transfer catalyst (like a quaternary ammonium salt) can transport the alkoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, thereby facilitating the reaction. It is particularly useful when using solid bases like potassium carbonate or aqueous solutions of sodium hydroxide.[1][7]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis. Note that the optimal conditions can vary depending on the specific quinoline derivative and alkylating agent used. The data presented here are illustrative and based on general principles and reported yields for similar aromatic systems.

Table 1: Effect of Base and Solvent on the Yield of 8-Ethoxyquinoline

EntryHydroxyquinolineAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
18-HydroxyquinolineEthyl BromideNaH (1.2)THF656~85-95
28-HydroxyquinolineEthyl BromideK2CO3 (2.0)DMF808~70-80
38-HydroxyquinolineEthyl BromideNaOH (2.0)Toluene/H2O (PTC¹)905~75-85
48-HydroxyquinolineEthyl ChlorideNaH (1.2)DMF8012~60-70

¹PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntrySubstrateAlkylating AgentMethodTemperature (°C)TimeYield (%)
18-HydroxyquinolineBenzyl BromideConventional Heating806 h~80
28-HydroxyquinolineBenzyl BromideMicrowave Irradiation12015 min~90
36-HydroxyquinolinePropyl IodideConventional Heating708 h~75
46-HydroxyquinolinePropyl IodideMicrowave Irradiation11020 min~85

Experimental Protocols

Detailed Methodology for the Synthesis of 8-Ethoxyquinoline (Illustrative Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 8-Hydroxyquinoline

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 8-hydroxyquinoline (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 8-hydroxyquinoline.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 8-ethoxyquinoline.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dry Glassware add_hq Add Hydroxyquinoline start->add_hq add_solvent Add Anhydrous Solvent add_hq->add_solvent deprotonation Deprotonation with Base (e.g., NaH) add_solvent->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation heating Heat and Stir alkylation->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Williamson ether synthesis of a quinoline derivative.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Hydroxyquinoline (Q-OH) RO_minus Quinolinoxide (Q-O⁻) ROH->RO_minus Reaction with Base BH_plus Conjugate Acid (BH⁺) ROH->BH_plus Base Base (B:) Base->RO_minus TransitionState [Q···O···R'···X]⁻ RO_minus->TransitionState Nucleophilic Attack R_X Alkyl Halide (R'-X) R_X->TransitionState Product Quinoline Ether (Q-O-R') TransitionState->Product Bond Formation X_minus Halide Ion (X⁻) TransitionState->X_minus Leaving Group Departure

Caption: General mechanism of the Williamson ether synthesis.

References

"2-(Quinolin-8-yloxy)propanoic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Quinolin-8-yloxy)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Based on common synthetic routes, such as the Williamson ether synthesis, the most likely impurities are unreacted starting materials. These include 8-hydroxyquinoline and the corresponding halo-propanoic acid ester (e.g., ethyl 2-bromopropanoate). Other potential impurities can arise from side reactions, such as byproducts from the elimination of the halo-propanoic acid ester, or from the hydrolysis of the ester starting material to the corresponding acid before the desired reaction.

Q2: My crude product is an oil and will not crystallize. What should I do?

A2: "Oiling out" is a common issue in recrystallization, especially when impurities are present. First, try re-dissolving the oil in the hot solvent and then cooling the solution more slowly. If that fails, adding a seed crystal of pure this compound can induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If the product still oils out, it is an indication that the material is significantly impure, and you should consider purifying the crude product by column chromatography before attempting recrystallization.

Q3: I have a low yield after recrystallization. How can I improve it?

A3: Low recovery from recrystallization is often due to using too much solvent or premature crystallization. To address this, use the minimum amount of hot solvent required to fully dissolve the crude product. If you suspect you have used too much solvent, you can carefully evaporate some of it to re-saturate the solution. To prevent premature crystallization, ensure that your filtration apparatus (if performing a hot filtration to remove insoluble impurities) is pre-heated. Cooling the filtrate slowly, first at room temperature and then in an ice bath, will maximize the recovery of pure crystals.

Q4: How can I effectively remove the residual solvent from my purified crystals?

A4: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Then, allow the crystals to dry thoroughly on the filter under vacuum. For higher boiling point solvents, further drying in a vacuum oven (at a temperature well below the compound's melting point) is recommended to ensure complete removal of residual solvent.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Add a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod.
The product "oils out" instead of crystallizing. - The crude product is highly impure.- The solution is cooling too quickly.- Purify the crude product by column chromatography first.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
Low recovery of the purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a different recrystallization solvent in which the product has lower solubility at cold temperatures.- Pre-heat the funnel and filter paper before hot filtration.
Colored impurities remain in the crystals. - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
Problem Potential Cause Solution
Poor separation of the product from impurities. - Inappropriate eluent system.- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Ensure the column is packed uniformly without any air bubbles or cracks.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For a polar compound like this compound, a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol may be required.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Start with a less polar eluent system.
Streaking or tailing of the product band. - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The sample was not loaded onto the column in a concentrated band.- Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the eluent to improve the peak shape.- Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization. Based on available literature for similar compounds, ethanol is a suitable solvent.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of hot ethanol until the solid has just dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: A gradient of ethyl acetate in petroleum ether (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point for quinoline derivatives.[2]

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the initial solvent mixture, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the eluent to elute the more polar components, including the desired product.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions by rotary evaporation to yield the purified this compound.

Data Presentation

Purification MethodSolvent SystemTypical Yield (%)Purity (by NMR)
Recrystallization Ethanol82 - 95>98%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization CheckPurity Check Purity (TLC, NMR, etc.) Recrystallization->CheckPurity ColumnChromatography Column Chromatography (Silica Gel) PureProduct Pure Product ColumnChromatography->PureProduct CheckPurity->ColumnChromatography Purity < 98% CheckPurity->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Attempt Recrystallization Recrystallization Start->Recrystallization OilingOut Product Oiled Out? Recrystallization->OilingOut Column Column Chromatography PoorSeparation Poor Separation? Column->PoorSeparation Success Successful Purification Failure Purification Failed OilingOut->Column Yes LowYield Low Yield? OilingOut->LowYield No LowYield->Success No OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes PoorSeparation->Success No PoorSeparation->OptimizeSolvent Yes OptimizeSolvent->Recrystallization OptimizeSolvent->Column SlowCooling Attempt Slower Cooling

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Quinolin-8-yloxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo-group from a propanoic acid derivative by the hydroxyl group of 8-hydroxyquinoline in the presence of a base.

Q2: What are the typical starting materials for this synthesis?

A2: The key reactants are 8-hydroxyquinoline and a 2-halopropanoic acid, such as 2-bromopropanoic acid or its corresponding ester (e.g., ethyl 2-bromopropanoate). A base is required to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the nucleophilic quinolin-8-olate.

Q3: What are the most common side reactions I should be aware of?

A3: The primary side reactions of concern are:

  • E2 Elimination: The basic conditions required for the reaction can promote the elimination of the 2-halopropanoic acid derivative, leading to the formation of acrylic acid or its ester.

  • C-Alkylation: The quinolin-8-olate is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and certain carbon atoms on the ring). This can lead to the formation of C-alkylated byproducts where the propanoic acid moiety is attached to the carbon skeleton of the quinoline ring instead of the oxygen atom.

  • Hydrolysis: If an ester of 2-halopropanoic acid is used as the starting material, hydrolysis of the ester group to the carboxylic acid can occur, especially if the reaction is worked up under aqueous basic or acidic conditions.

Q4: How can I minimize the formation of side products?

A4: Minimizing side products often involves careful selection of reaction conditions. For instance, to reduce E2 elimination, using a less sterically hindered base and maintaining a moderate reaction temperature is advisable. To favor O-alkylation over C-alkylation, the choice of solvent and counter-ion can be critical. Polar aprotic solvents often favor O-alkylation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product 1. Incomplete deprotonation of 8-hydroxyquinoline. 2. Competing E2 elimination reaction. 3. Suboptimal reaction temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 2. Use a less sterically hindered base and a lower reaction temperature. 3. Optimize the temperature; too low may slow the reaction, too high may favor side reactions.
Presence of a significant amount of acrylic acid or its ester in the product mixture The E2 elimination side reaction is favored.1. Lower the reaction temperature. 2. Use a milder base. 3. Use an alkylating agent with a better leaving group to favor the Sₙ2 reaction.
Isolation of an isomer with a different connectivity C-alkylation has occurred instead of the desired O-alkylation.1. Change the solvent to a more polar aprotic one (e.g., DMF, DMSO). 2. Alter the counter-ion of the base.
The final product is an ester instead of the desired carboxylic acid The starting material was an ester of 2-halopropanoic acid, and the final hydrolysis step was omitted or incomplete.Introduce a final hydrolysis step using aqueous acid or base to convert the ester to the carboxylic acid.
Difficulty in purifying the final product The product is contaminated with unreacted 8-hydroxyquinoline and/or C-alkylated byproducts.1. Utilize column chromatography with a suitable solvent system to separate the components. 2. Recrystallization from an appropriate solvent may also be effective in removing impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 8-hydroxyquinoline

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of the Quinolin-8-olate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline in anhydrous DMF. Add a stoichiometric equivalent of a suitable base (e.g., 1.5 equivalents of K₂CO₃ or 1.1 equivalents of NaH) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: To the solution of the quinolin-8-olate, add a stoichiometric equivalent of ethyl 2-bromopropanoate dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in ethanol and add an excess of aqueous NaOH solution. Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Purification: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Reaction_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Quinolin-8-olate Quinolin-8-olate 8-Hydroxyquinoline->Quinolin-8-olate + Base Base Base This compound (Product) This compound (Product) Quinolin-8-olate->this compound (Product) + 2-Bromopropanoic acid derivative (SN2) C-alkylated byproduct C-alkylated byproduct Quinolin-8-olate->C-alkylated byproduct + 2-Bromopropanoic acid derivative (C-alkylation) 2-Bromopropanoic acid derivative 2-Bromopropanoic acid derivative Acrylic acid derivative (E2 byproduct) Acrylic acid derivative (E2 byproduct) 2-Bromopropanoic acid derivative->Acrylic acid derivative (E2 byproduct) + Base (E2)

Caption: Main reaction pathway and major side reactions.

Troubleshooting_Workflow Start Low Product Yield Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 E2 Elimination Favored? Start->Cause2 Cause3 C-Alkylation Occurring? Start->Cause3 Solution1 Use Stronger/Drier Base Cause1->Solution1 Solution2 Lower Temperature, Milder Base Cause2->Solution2 Solution3 Change Solvent/Counter-ion Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Improving the Solubility of "2-(Quinolin-8-yloxy)propanoic acid" for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-(Quinolin-8-yloxy)propanoic acid" during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure, which includes both a weakly acidic carboxylic acid group and a weakly basic quinoline ring. Its relatively nonpolar nature also contributes to its low aqueous solubility.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃--INVALID-LINK--
Molecular Weight217.22 g/mol --INVALID-LINK--
XLogP31.8--INVALID-LINK--
Estimated pKa
Carboxylic Acid~4.87Based on propanoic acid[1][2][3][4]
Quinoline Nitrogen~5.0Based on 8-hydroxyquinoline[5]

The carboxylic acid group can be deprotonated at basic pH, forming a more soluble carboxylate salt. Conversely, the quinoline nitrogen can be protonated at acidic pH, which can also increase solubility. Understanding these pKa values is critical for developing a pH-modification strategy to enhance solubility.

Q2: What is the recommended initial approach for dissolving this compound?

A2: The most common and effective initial approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This allows for the addition of a small volume of the stock solution to your aqueous assay buffer, minimizing the final concentration of the organic solvent.

Q3: My compound is precipitating when I add it to my aqueous assay buffer. What are the likely causes and what should I do?

A3: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. The primary causes are exceeding the compound's solubility limit in the final buffer system, often due to pH, or rapid solvent exchange. The following flowchart can guide your troubleshooting process.

G start Compound Precipitates in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock check_ph Is the buffer pH appropriate for the compound's pKa? check_stock->check_ph Yes solution_stock Re-dissolve stock. Consider gentle warming or vortexing. check_stock->solution_stock No check_dilution Was the dilution performed too rapidly? check_ph->check_dilution Yes solution_ph Adjust buffer pH to > 6 to deprotonate the carboxylic acid. check_ph->solution_ph No solution_dilution Use a stepwise serial dilution method. check_dilution->solution_dilution Yes G start Precipitation Observed check_when When does precipitation occur? start->check_when path1 Immediately upon adding to buffer check_when->path1 path2 After some time in the incubator check_when->path2 cause1 Cause: Rapid solvent shift and/or inappropriate pH. path1->cause1 cause2 Cause: Temperature change affecting solubility or interaction with media components. path2->cause2 solution1a Solution 1: Adjust buffer pH to be at least 1 unit above the carboxylic acid pKa (~pH 5.8 or higher). cause1->solution1a solution1b Solution 2: Use a stepwise dilution protocol (see Protocol 2). cause1->solution1b solution2 Solution: Pre-warm all buffers to 37°C. Ensure final compound concentration is well below its solubility limit at that temperature. cause2->solution2 G cluster_0 Stock Solution Preparation cluster_1 Stepwise Dilution cluster_2 Final Assay Plate stock 10 mM Stock in 100% DMSO dil1 1 mM in 100% DMSO stock->dil1 1:10 dilution dil2 250 µM in 50% DMSO / 50% Buffer dil1->dil2 1:4 dilution with buffer dil3 ...further dilutions... dil2->dil3 final Final Concentration in <0.5% DMSO dil3->final

References

"2-(Quinolin-8-yloxy)propanoic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Quinolin-8-yloxy)propanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, primarily related to its quinoline and ether functional groups. Key factors include:

  • pH: The ether linkage is susceptible to cleavage under strong acidic conditions, and the solubility of the carboxylic acid group is pH-dependent. Extreme pH values can catalyze hydrolysis.[1][2][3]

  • Light: Quinoline and its derivatives are known to be light-sensitive and can degrade upon exposure to UV or even ambient light, often leading to a yellow or brown discoloration of the solution.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis of the ether bond.

  • Oxidizing Agents: The quinoline ring can be susceptible to oxidation, which may be initiated by dissolved oxygen or other oxidizing agents present in the solution.

  • Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation pathways, while certain high-purity, aprotic solvents may offer better stability.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.[6]

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If possible, maintain the pH of aqueous solutions close to neutral (pH 6-8), unless experimental conditions require otherwise. Use buffers to maintain a stable pH.[3]

Q3: My solution of this compound has turned yellow/brown. What does this indicate?

A3: A change in color to yellow or brown is a common indicator of degradation for quinoline-containing compounds, often due to photodecomposition or oxidation.[4][5] It is highly recommended to prepare fresh solutions if a color change is observed, as the presence of degradation products could impact experimental results.

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: The choice of solvent depends on the experimental requirements. For general use, high-purity DMSO or DMF are common choices for creating concentrated stock solutions due to their good solvating power and relative inertness. For aqueous experimental conditions, it is advisable to dilute the stock solution into the appropriate buffer just before use. When selecting a solvent, consider its potential reactivity with the compound and its compatibility with your experimental setup.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This issue may be linked to the degradation of your compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially if the solution has been stored for an extended period or if a color change is observed.

  • Control Environmental Conditions: Ensure that your experiments are conducted under consistent lighting and temperature conditions.

  • Assess Solution Stability: If the problem persists, perform a simple stability check. Analyze your solution by HPLC or LC-MS at the beginning of your experiment and after a few hours under the experimental conditions to check for the appearance of degradation peaks.

  • Review Solvent and pH: Confirm that the solvent and pH of your experimental medium are not known to cause degradation of similar compounds. Consider if a different buffer system or solvent is more appropriate.

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

Unexpected peaks in your chromatogram can be indicative of degradation products or impurities.

Troubleshooting Steps:

  • Run a Blank: Inject your solvent/mobile phase without the compound to ensure the extra peaks are not coming from your system or solvents ("ghost peaks").[10][11][12]

  • Analyze a Freshly Prepared Sample: Prepare a new solution of the compound and inject it immediately. If the unexpected peaks are absent or significantly smaller, it is likely that the previous solution had degraded.

  • Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study. Expose a solution of the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor the growth of the new peaks.[13][14][15] This can help confirm the degradation pathway.

  • Mass Balance Analysis: In a stability study, assess the mass balance. A significant deviation from 100% (e.g., outside 95-105%) may suggest the formation of non-chromophoric or volatile degradants.[16]

Hypothetical Stability Data

The following tables provide illustrative data on the stability of this compound under various stress conditions. This is not experimental data and should be used for guidance purposes only.

Table 1: Effect of pH on Stability at 25°C in Aqueous Buffer

pHTime (hours)% Remaining of Initial Compound
2.02485.2%
7.02499.5%
10.02492.1%

Table 2: Effect of Temperature and Light on Stability in pH 7.0 Buffer

ConditionTime (hours)% Remaining of Initial Compound
25°C, Dark4899.1%
25°C, Ambient Light4894.5%
40°C, Dark4891.8%
40°C, Ambient Light4885.3%

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure for assessing the stability of the compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate) at desired pH values

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation

  • Hydrogen peroxide (3%) for oxidative stress

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in DMSO to prepare a 10 mg/mL stock solution.

  • Store this stock solution protected from light at -20°C.

3. Sample Preparation for Stability Study:

  • Dilute the stock solution with the desired solvent (e.g., aqueous buffer at a specific pH) to a final concentration of 100 µg/mL.

  • Prepare separate samples for each condition to be tested (e.g., different pH, temperature, light exposure).

4. Stability Testing Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the 100 µg/mL solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the 100 µg/mL solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the 100 µg/mL solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate the 100 µg/mL solution in a pH 7.0 buffer at 60°C in the dark.

  • Photostability: Expose the 100 µg/mL solution in a pH 7.0 buffer to a calibrated light source (e.g., ICH option 2).

5. HPLC Analysis:

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV scan) and at a lower wavelength (e.g., 220 nm) to detect a broader range of potential degradants.

  • Injection Volume: 10 µL.

  • Analysis Schedule: Inject a "time zero" (T₀) sample immediately after preparation. Then, inject samples from each stress condition at specified time points (e.g., 2, 4, 8, 24 hours).

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

  • Determine the peak area of any new peaks that appear and report them as a percentage of the total peak area.

  • Assess the mass balance to ensure that all major degradation products are being detected.

Visualizations

Hypothetical_Degradation_Pathway Compound This compound Deg1 8-Hydroxyquinoline Compound->Deg1 Acid/Base Hydrolysis (Ether Cleavage) Deg2 2-Hydroxypropanoic acid Compound->Deg2 Acid/Base Hydrolysis (Ether Cleavage) Deg3 Oxidized Quinoline Derivative Compound->Deg3 Photodegradation/ Oxidation

Caption: Hypothetical degradation pathway for this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Prep_Working Dilute to Working Concentration (e.g., 100 µg/mL in buffer) Prep_Stock->Prep_Working Acid Acidic pH Prep_Working->Acid Base Basic pH Prep_Working->Base Heat Elevated Temperature Prep_Working->Heat Light Light Exposure Prep_Working->Light Oxidation Oxidizing Agent Prep_Working->Oxidation T0 Analyze T=0 Sample Prep_Working->T0 Timepoints Analyze at Timepoints (e.g., 2, 4, 8, 24h) Acid->Timepoints Base->Timepoints Heat->Timepoints Light->Timepoints Oxidation->Timepoints T0->Timepoints Data_Analysis Calculate % Remaining & Mass Balance Timepoints->Data_Analysis

Caption: Experimental workflow for solution stability assessment.

Caption: Troubleshooting decision tree for stability issues.

References

Preventing degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The main causes of degradation are exposure to light (photodegradation), hydrolysis of the ether linkage under acidic or basic conditions, and potential oxidation of the quinoline ring.

Q2: How should I store this compound to ensure its stability?

A2: To ensure stability, store the compound in a tightly sealed, amber-colored vial to protect it from light. It should be kept in a cool, dry place, ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I am seeing unexpected peaks in my HPLC analysis after my experiment. Could this be due to degradation?

A3: Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These peaks could correspond to hydrolysis products, such as 8-hydroxyquinoline and 2-hydroxypropanoic acid, or various photolytic byproducts.

Q4: Can the solvent I use affect the stability of the compound?

A4: Absolutely. Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the ether bond. It is advisable to use aprotic solvents whenever possible and to ensure that all solvents are dry and free of acidic or basic impurities.

Q5: Are there any specific experimental conditions I should avoid?

A5: Avoid exposing your samples to direct sunlight or UV light. Also, steer clear of strongly acidic or basic conditions, as these can catalyze hydrolysis. If pH control is necessary, use a well-buffered system in the neutral range (pH 6-8).

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results

Symptoms:

  • Decreased biological activity in assays.

  • Poor reproducibility of experimental results.

  • A noticeable decrease in the main compound peak area in HPLC analysis over time.

Possible Causes & Solutions:

CauseSolution
Photodegradation Protect all solutions and solid samples from light by using amber vials, wrapping containers in aluminum foil, and working under subdued lighting conditions.
Hydrolysis Ensure all glassware is dry. Use high-purity, dry, aprotic solvents. If aqueous solutions are necessary, prepare them fresh and use a neutral pH buffer.
Oxidation Degas solvents before use. Store solutions under an inert atmosphere (argon or nitrogen).
Temperature Fluctuation Store stock solutions and solid compounds at the recommended temperature (2-8 °C) and minimize the number of freeze-thaw cycles.
Issue 2: Appearance of Unknown Impurities

Symptoms:

  • New peaks observed in HPLC, LC-MS, or GC-MS analysis.

  • Color change in the solution (e.g., yellowing).

Possible Causes & Solutions:

CauseSolution
Formation of Hydrolysis Products Confirm the identity of impurities by comparing their retention times with standards of potential degradation products like 8-hydroxyquinoline. If hydrolysis is confirmed, follow the steps to prevent it as outlined in Issue 1.
Formation of Photodegradation Products Analyze a sample that has been intentionally exposed to UV light to identify the characteristic degradation peaks. If a match is found, implement rigorous light protection measures.
Reaction with Solvents or Reagents Ensure the compound is compatible with all solvents and reagents in the experimental protocol. Run control experiments to identify the source of the reaction.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a method to assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Buffers (pH 4, 7, and 9)

  • Amber and clear HPLC vials

  • UV lamp (365 nm)

  • Temperature-controlled incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: Aliquot the stock solution into amber and clear HPLC vials for each condition.

    • Photostability: Expose clear vials to a UV lamp and ambient light. Keep amber vials as dark controls.

    • pH Stability: Add an equal volume of pH 4, 7, and 9 buffers to separate vials.

    • Thermal Stability: Place vials in an incubator at 40°C. Keep control vials at 2-8°C.

  • Time Points: Analyze samples at t=0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 280 nm).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Protocol 2: HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify its degradation products.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Visualizations

Potential Degradation Pathways A This compound B Photodegradation A->B UV Light C Hydrolysis A->C Acid/Base D Oxidation A->D Oxygen E Hydroxyquinoline Derivatives B->E F 8-Hydroxyquinoline + 2-Hydroxypropanoic acid C->F G Quinoline N-oxides D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials (Amber & Clear) A->B C Photostability (UV & Ambient Light) B->C D pH Stability (pH 4, 7, 9) B->D E Thermal Stability (40°C) B->E F Sample at Time Points (0, 2, 4, 8, 24, 48h) C->F D->F E->F G HPLC Analysis (C18 Column) F->G H Quantify Parent Compound & Degradants G->H

Caption: Workflow for assessing the stability of the compound under stress conditions.

Minimizing off-target effects of "2-(Quinolin-8-yloxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and characterizing the off-target effects of novel compounds like 2-(Quinolin-8-yloxy)propanoic acid. Given that this is a novel investigational compound, the following information is provided as a general framework for best practices in early-stage drug discovery.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not what I expected based on its putative target. What could be the reason?

A1: Discrepancies between expected and observed results are common in early-stage compound profiling. Several factors could be at play:

  • Off-Target Effects: The compound may be interacting with other proteins in the cell, leading to the observed phenotype.[1][2][3] It is crucial to perform selectivity profiling to identify these unintended interactions.

  • Compound Stability and Metabolism: The compound might be unstable in your experimental conditions or be rapidly metabolized into active or inactive forms.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can significantly impact the compound's activity.

  • Cell Line Specificity: The signaling pathways and protein expression levels can vary between different cell lines, leading to different responses to the same compound.

Q2: How can I proactively assess the selectivity of this compound?

A2: A multi-pronged approach is recommended to build a comprehensive selectivity profile:

  • Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of your compound.[4][5][6][7] These tools compare your molecule to databases of compounds with known activities.

  • Biochemical Screening: Screen the compound against a broad panel of purified proteins, such as kinases, GPCRs, and ion channels.[8][9] This provides direct evidence of interactions with potential off-targets.

  • Cell-Based Assays: Employ cell-based assays to confirm that the predicted or biochemically identified off-target interactions are relevant in a physiological context.[10]

  • Proteomic Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct targets of the compound in an unbiased manner within the cellular environment.

Q3: I have a dose-response curve that is not a classic sigmoidal shape. What could this indicate?

A3: A non-standard dose-response curve can be indicative of several phenomena:

  • Multiple Targets: The compound may be hitting multiple targets with different affinities, resulting in a complex dose-response relationship.

  • Toxicity: At higher concentrations, the compound may be causing cell death or other toxic effects that confound the primary readout.

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., fluorescence, luminescence). It is important to run appropriate controls to rule this out.

Q4: What are some essential control experiments when investigating a novel compound?

A4: Rigorous controls are essential to ensure the validity of your findings:

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve your compound.

  • Positive and Negative Controls: Use well-characterized compounds with known activity on your target of interest as positive controls, and inactive structural analogs as negative controls if available.

  • Target Engagement Assays: Confirm that your compound is interacting with its intended target in your experimental system at the concentrations you are using.[10]

  • Counter-Screens: If you identify an off-target, perform experiments to show that the observed phenotype is not solely due to this off-target interaction.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations where on-target activity is expected.

Possible Cause Troubleshooting Step
Off-target toxicity 1. Perform a broad off-target screening panel (e.g., against kinases, GPCRs, ion channels) to identify potential toxic off-targets. 2. Cross-reference identified off-targets with known toxicity pathways. 3. If a toxic off-target is identified, consider synthesizing analogs of your compound with reduced affinity for the off-target.
Compound precipitation 1. Visually inspect the culture medium for any signs of compound precipitation at high concentrations. 2. Measure the solubility of the compound in your experimental medium. 3. If solubility is an issue, consider using a different vehicle or formulation.
Reactive metabolite formation 1. Perform metabolic stability assays to determine if your compound is being converted into reactive species. 2. Co-incubate with metabolic inhibitors to see if toxicity is reduced.

Problem 2: The observed cellular phenotype is inconsistent with the known function of the intended target.

Possible Cause Troubleshooting Step
Dominant off-target effect 1. Use computational tools to predict potential off-targets that could explain the observed phenotype.[4][5][6][7] 2. Validate these predictions with in-vitro binding or enzymatic assays. 3. Use a secondary, structurally distinct inhibitor of the intended target to see if it recapitulates the same phenotype.
Target-independent effects 1. Test an inactive enantiomer or a close structural analog of your compound that is known to be inactive against the primary target. 2. Perform target knockdown (e.g., using siRNA or CRISPR) and see if it produces the same phenotype as your compound.
Signaling pathway crosstalk 1. Map the known signaling pathway of your target and investigate potential intersections with other pathways that could be affected by your compound. 2. Use pathway-specific inhibitors or reporters to dissect the signaling events downstream of your compound's treatment.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "Compound Q" (this compound)

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM). Lower values indicate higher potency.

KinaseIC50 (µM)Kinase Family
Target Kinase A 0.05 Tyrosine Kinase
Off-Target Kinase B1.2Serine/Threonine Kinase
Off-Target Kinase C5.8Tyrosine Kinase
Off-Target Kinase D> 10Serine/Threonine Kinase
Off-Target Kinase E0.8Tyrosine Kinase

Table 2: Hypothetical Broad Off-Target Profile for "Compound Q"

Data represents the percent inhibition at a 10 µM compound concentration.

Target ClassSpecific Target% Inhibition @ 10 µM
GPCR Dopamine D28%
Serotonin 5-HT2A15%
Ion Channel hERG45%
Sodium Nav1.512%
Nuclear Receptor Estrogen Receptor α5%

Experimental Protocols

Protocol 1: General Protocol for Kinase Selectivity Profiling

This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved and the solution is clear.

    • Prepare the required volume and concentration as specified by the service provider.

  • Service Provider Selection:

    • Choose a reputable vendor that offers a broad kinase panel (e.g., >200 kinases).[8]

    • Decide on the screening concentration (a single high concentration, e.g., 1 µM or 10 µM, is common for initial screens).[11]

  • Sample Submission:

    • Label the sample clearly and ship it to the service provider according to their instructions.

  • Data Analysis:

    • The service provider will typically provide data as percent inhibition at the tested concentration.

    • Identify any kinases that show significant inhibition (e.g., >50%).

    • For significant hits, perform follow-up dose-response experiments to determine the IC50 values.

Protocol 2: Cell-Based Target Engagement Assay using a Luciferase Reporter

This protocol describes a general method to confirm if the compound engages its target in a cellular context. This assumes the target's activity can be linked to the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line in the appropriate growth medium.

    • Co-transfect the cells with a luciferase reporter plasmid containing response elements for a transcription factor downstream of your target and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.

    • Include a known activator or inhibitor of the pathway as a positive control.

  • Luciferase Assay:

    • After the desired incubation period (e.g., 6-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Mandatory Visualizations

Off_Target_Investigation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Resolution and Refinement A Novel Compound (e.g., this compound) B Primary On-Target Assay (Biochemical/Cellular) A->B C Unexpected Phenotype or Toxicity? B->C D Proceed with On-Target Characterization C->D No E In Silico Off-Target Prediction C->E Yes F Broad Biochemical Screening (e.g., Kinase Panel) C->F Yes G Identify Potential Off-Targets E->G F->G H Validate Hits in Secondary Assays (e.g., Binding, Enzymatic) G->H I Confirm in Cellular Context (Target Engagement/Phenotypic Assays) H->I J Is Phenotype Explained by Off-Target? I->J K Structure-Activity Relationship (SAR) - Synthesize Analogs to Improve Selectivity J->K Yes L Use as a Tool Compound with Known Off-Target Profile J->L No, or Partially Troubleshooting_Decision_Tree A Unexpected Experimental Result B Is the result reproducible? A->B C Check Experimental Parameters: - Reagent quality - Cell passage number - Instrument calibration B->C No D Are controls behaving as expected? B->D Yes E Troubleshoot Assay Protocol: - Positive/Negative controls - Vehicle control D->E No F Does phenotype match target biology? D->F Yes H Consider Target-Independent Effects: - Compound stability/solubility - Assay interference F->H No I Result is likely valid. Proceed with hypothesis testing. F->I Yes G Investigate Off-Target Effects: - Profiling screens - In silico prediction H->G Signaling_Pathway_Diagram cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway A Receptor A B Target Kinase A->B C Substrate B->C D Desired Cellular Response C->D E Receptor B F Off-Target Kinase E->F G Substrate F->G H Undesired Side Effect G->H Compound 2-(Quinolin-8-yloxy) propanoic acid Compound->B Inhibition (On-Target) Compound->F Inhibition (Off-Target)

References

Technical Support Center: Synthesis of 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(Quinolin-8-yloxy)propanoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, which is typically prepared via a Williamson ether synthesis followed by hydrolysis.[1][2][3][4]

Q1: Why is my reaction yield significantly lower after scaling up from a lab-scale (grams) to a pilot-scale (kilograms) synthesis?

A: Lower yields upon scale-up are a common issue and can stem from several factors related to reaction kinetics, heat transfer, and mass transfer.

  • Inadequate Temperature Control: The formation of the 8-quinolyloxy anion is an exothermic process. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These can cause decomposition of starting materials or the product and promote side reactions, such as N-alkylation or elimination.[5]

  • Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to localized high concentrations of reagents, reducing reaction efficiency and promoting the formation of byproducts.

  • Inefficient Deprotonation: Incomplete deprotonation of 8-hydroxyquinoline before the addition of the alkylating agent (e.g., ethyl 2-bromopropanoate) means less of the reactive nucleophile is available, leading to unreacted starting material.

  • Side Reactions: At elevated temperatures, elimination reactions can compete with the desired SN2 substitution, especially if using a secondary alkyl halide.[3][5]

Troubleshooting Steps:

  • Improve Heat Management: Use a reactor with a larger surface area-to-volume ratio, a more efficient cooling jacket, or control the addition rate of reagents to manage the exotherm.

  • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing efficiency.

  • Confirm Complete Anion Formation: Consider holding the reaction mixture for a longer period after adding the base and before adding the alkylating agent. A small aliquot can be tested to confirm the consumption of 8-hydroxyquinoline.

  • Re-evaluate Solvent and Base: A polar aprotic solvent like DMF or acetonitrile is often preferred for SN2 reactions.[2] Ensure the base is strong enough for complete deprotonation but not so strong as to cause degradation.

Q2: I am observing a significant amount of an impurity identified as an N-alkylated quinoline derivative. How can I minimize this side product?

A: 8-Hydroxyquinoline is an ambident nucleophile, meaning it has two nucleophilic sites: the phenoxide oxygen (O-alkylation, desired) and the ring nitrogen (N-alkylation, undesired). The formation of the N-alkylated product is a known challenge.

  • Cause: The reaction conditions dictate the selectivity. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles might react at the softer nitrogen center. Kinetically, N-alkylation can sometimes be faster, but the O-alkylated product is often the thermodynamically more stable product.

  • Solution:

    • Pre-form the Phenoxide: Ensure the 8-hydroxyquinoline is fully deprotonated to the phenoxide ion by the base before adding the alkylating agent. The resulting anion is a much stronger nucleophile at the oxygen atom.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the selectivity and favor the formation of undesired byproducts. Typical Williamson ether synthesis reactions are conducted between 50-100 °C.[1][2]

    • Choice of Base/Solvent: The choice of base and solvent can influence the ionic character of the nucleophile. Using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) generally favors O-alkylation.[6]

Q3: The final hydrolysis step to convert the ester to the carboxylic acid is incomplete or results in a complex mixture. What should I do?

A: Hydrolysis of the propanoate ester to the final acid product can be challenging, especially if the ester is sterically hindered or if the product is prone to degradation under harsh conditions.

  • Incomplete Hydrolysis: This often occurs due to insufficient reaction time, low temperature, or using a stoichiometric amount of base that gets consumed by other acidic protons.

  • Degradation: Prolonged exposure to strong base at high temperatures can potentially lead to the degradation of the quinoline ring system.

Troubleshooting Steps:

  • Use Excess Base: Employ a molar excess (2-4 equivalents) of the hydrolysis reagent (e.g., NaOH or KOH) to drive the reaction to completion.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.

  • Consider a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol, methanol, or THF can improve homogeneity and accelerate the reaction.[7]

  • Acidification: After hydrolysis is complete, carefully acidify the cooled reaction mixture to precipitate the carboxylic acid. Add the acid slowly to control the exotherm and prevent degradation.

Q4: My final product is difficult to purify and crystallize. What alternative purification strategies can I employ?

A: Purification issues often arise from the presence of closely related impurities or the physical properties of the product itself.

  • Problem: The product may be an oil or a low-melting solid, or it may co-precipitate with starting materials or byproducts.

  • Solutions:

    • pH-Controlled Extraction: As a carboxylic acid, your product's solubility is highly pH-dependent. During work-up, wash the organic layer containing your ester intermediate with a dilute acid to remove any basic impurities (like residual 8-hydroxyquinoline) and then with a dilute base to remove acidic impurities.

    • Recrystallization Solvent Screening: Test a variety of solvents and solvent systems for recrystallization. Common choices for similar structures include ethanol, isopropanol, acetonitrile, or mixtures with water.[8]

    • Chromatography: If recrystallization fails, column chromatography is a reliable option. For the intermediate ester, a silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The final acid product can also be purified on silica, though this can sometimes be challenging; using a mobile phase containing a small amount of acetic or formic acid can improve peak shape.

Quantitative Data Summary

The following tables provide representative data for optimizing the synthesis.

Table 1: Effect of Base and Solvent on Alkylation Yield

Entry Base (1.2 eq) Solvent Temperature (°C) Time (h) Yield of Ester (%)
1 K₂CO₃ Acetone 60 24 75
2 K₂CO₃ DMF 80 8 92
3 NaH THF 65 12 88

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 95 |

Table 2: Troubleshooting Low Hydrolysis Conversion

Issue Parameter to Adjust Recommended Change Expected Outcome
Incomplete Conversion Molar equivalents of NaOH Increase from 1.5 eq to 3.0 eq Drive reaction equilibrium towards the product.
Poor Solubility Co-solvent Add 20-30% v/v of Ethanol or THF to the aqueous NaOH Create a single phase for faster reaction.

| Slow Reaction Rate | Temperature | Increase from 50°C to 70°C (monitor for degradation) | Increase reaction kinetics. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Quinolin-8-yloxy)propanoate (Ester Intermediate)

  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 8-hydroxyquinoline (1.0 eq).

  • Solvent & Base: Add dry N,N-Dimethylformamide (DMF, ~5 mL per gram of 8-hydroxyquinoline). Begin stirring and add anhydrous potassium carbonate (1.5 eq).[6]

  • Anion Formation: Heat the mixture to 80°C and stir for 1 hour to ensure the formation of the potassium salt of 8-hydroxyquinoline.

  • Alkylation: Slowly add ethyl 2-bromopropanoate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 80°C.

  • Reaction: Monitor the reaction by TLC or LC-MS. Continue heating at 80°C for 6-8 hours until the 8-hydroxyquinoline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or carried forward if sufficiently pure.

Protocol 2: Hydrolysis to this compound (Final Product)

  • Setup: To a round-bottom flask, add the crude or purified ethyl 2-(quinolin-8-yloxy)propanoate (1.0 eq).

  • Hydrolysis: Add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of water and ethanol.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 4-6 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 3-4. A precipitate should form.

  • Filtration: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the solid under vacuum. If needed, the product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation (Ester Formation) cluster_hydrolysis Step 2: Saponification (Hydrolysis) cluster_purification Step 3: Isolation & Purification start1 8-Hydroxyquinoline + Ethyl 2-bromopropanoate reagents1 K₂CO₃, DMF process1 Heat to 80°C (6-8 hours) reagents1->process1 product1 Crude Ethyl Ester Intermediate process1->product1 reagents2 NaOH, EtOH/H₂O product1->reagents2 process2 Reflux (4-6 hours) reagents2->process2 product2 Sodium Salt (in solution) process2->product2 reagents3 Acidify with HCl product2->reagents3 process3 Precipitation & Filtration reagents3->process3 final_product Final Product: 2-(Quinolin-8-yloxy) propanoic acid process3->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield in Scale-Up? cause1 Poor Heat Transfer? start->cause1 cause2 Inadequate Mixing? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Improve cooling efficiency Control reagent addition rate cause1->solution1 Solution solution2 Increase agitation speed Check impeller/baffle design cause2->solution2 Solution solution3 Confirm full deprotonation Increase reaction time/temp cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low yield during reaction scale-up.

References

Validation & Comparative

A Comparative Guide to Quinoline-Based Inhibitors: Evaluating "2-(Quinolin-8-yloxy)propanoic acid" and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of quinoline-based inhibitors, with a focus on derivatives sharing structural similarities with the novel compound "2-(Quinolin-8-yloxy)propanoic acid." Due to the limited publicly available data on "this compound," this guide synthesizes experimental data from closely related quinoline-propanoic acid and quinoline-8-yloxy analogs to offer a representative overview of their potential efficacy and mechanisms of action. We present quantitative data on their anticancer and antibacterial activities, detail the experimental protocols for key biological assays, and provide visual representations of relevant signaling pathways and experimental workflows to aid in the understanding of their therapeutic potential.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for modifications that can modulate its interaction with a wide array of biological targets, including enzymes and receptors involved in critical cellular processes. This has led to the development of quinoline-based compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.

This guide focuses on the potential therapeutic applications of "this compound" by examining the biological activities of structurally similar quinoline-based inhibitors. We will explore their performance as inhibitors of key cellular targets and provide the necessary experimental context for researchers to evaluate and potentially build upon these findings.

Comparative Performance of Quinoline-Based Inhibitors

While direct experimental data for "this compound" is not currently available in the public domain, we can infer its potential biological activities by examining its structural analogs. The following tables summarize the quantitative data for selected quinoline-propanoic acid and quinoline-8-yloxy derivatives, focusing on their anticancer and antibacterial properties.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, often by targeting key kinases in cell signaling pathways. The following table presents the cytotoxic and enzyme inhibitory activities of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which share the propanoic acid moiety with our target compound.

Table 1: In Vitro Anticancer Activity of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives [1]

Compound IDModificationCytotoxicity IC50 (µM) vs. MCF-7 CellsEGFR Inhibition (%)EGFR Inhibition IC50 (nM)
9c N-propylpropanamide2.3295.727.9
9d N-butylpropanamide4.6889.830.4
9e N-pentylpropanamide1.3297.016.89
9g N-heptylpropanamide9.7786.852.7
Doxorubicin (Reference)1.21Not TestedNot Tested
Erlotinib (Reference)Not Tested96.820.8

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. MCF-7: Human breast adenocarcinoma cell line. EGFR: Epidermal Growth Factor Receptor, a key target in cancer therapy.

Antibacterial Activity

The quinoline scaffold is also a well-established pharmacophore in the development of antibacterial agents. The data below showcases the minimum inhibitory concentrations (MIC) of various quinoline derivatives against pathogenic bacterial strains.

Table 2: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridsHybrid 7bStaphylococcus aureus2[2]
Mycobacterium tuberculosis H37Rv10[2]
Hybrid 7c/7dCryptococcus neoformans15.6[2]
N-methylbenzofuro[3,2-b]quinolineCompound 8Vancomycin-resistant E. faecium4[3]
2-(quinoline-4-yloxy) acetamideCompound 41Mycobacterium tuberculosis H37Rv1.8 µM[3]
Compound 42Mycobacterium tuberculosis H37Rv0.3 µM[3]

MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine the lowest concentration of the agent that prevented growth.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Assay: EGFR Kinase Activity (Luminescent Assay)

This assay measures the activity of the Epidermal Growth Factor Receptor (EGFR) kinase by quantifying the amount of ATP remaining after the kinase reaction.[1][8][9]

Principle: The assay is based on the principle that the amount of ATP consumed by the kinase is proportional to its activity. The remaining ATP is detected using a luciferase/luciferin reaction that generates a luminescent signal. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a kinase-glo reagent (containing luciferase and luciferin).

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Quinoline-based inhibitors can target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The following diagram illustrates the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.

MTT_Workflow cluster_workflow MTT Assay Workflow start Start: Seed cells in 96-well plate incubation1 Incubate cells (e.g., 24h) start->incubation1 treatment Treat cells with Quinoline Inhibitor (serial dilutions) incubation1->treatment incubation2 Incubate for defined period (e.g., 48h) treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Data Analysis: Calculate % Viability Determine IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow for Antibacterial Susceptibility (MIC Assay)

The following diagram outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

MIC_Workflow cluster_workflow MIC Assay Workflow start Start: Prepare serial dilutions of Quinoline Inhibitor in 96-well plate prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate incubation Incubate plate (e.g., 37°C for 18-24h) inoculate->incubation observe Observe for visible growth (turbidity) incubation->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of "this compound" by leveraging data from structurally related quinoline-based inhibitors. The presented data suggest that compounds with a quinoline-propanoic acid scaffold may possess potent anticancer activity, potentially through the inhibition of key signaling kinases such as EGFR. Furthermore, the broader class of quinoline derivatives demonstrates significant antibacterial efficacy against a range of pathogenic bacteria.

The lack of direct experimental data for "this compound" highlights a clear avenue for future research. We recommend the synthesis and biological evaluation of this compound and its derivatives to directly assess their cytotoxic, antimicrobial, and enzyme inhibitory activities. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising class of compounds for the development of novel therapeutic agents.

References

A Comparative Analysis of Quinoline-Based Compounds and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comparative study of the potential anticancer properties of quinoline derivatives, using "2-(Quinolin-8-yloxy)propanoic acid" as a representative analogue, against established anticancer drugs such as Doxorubicin and Cisplatin. While specific experimental data for "this compound" is not extensively available in public literature, this analysis is built upon the well-documented activities of structurally related quinoline-8-yloxy derivatives and the broader quinoline class.

Quinoline derivatives have demonstrated a wide array of antitumor mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with topoisomerase enzymes, which are critical for cancer cell proliferation and survival.[1][4][5] Their versatility allows for the development of targeted therapies that can potentially offer improved efficacy and reduced side effects compared to traditional chemotherapy.

Comparative Efficacy: A Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of an anticancer compound. The table below summarizes the IC50 values for representative quinoline derivatives and standard anticancer drugs across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[6][7]

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Representative Quinoline Derivatives
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~6.25[8]
5,8-Quinolinedione DerivativeHCT116 (Colon Carcinoma)0.44[1]
5,8-Quinolinedione DerivativeDLD1 (Colon Carcinoma)0.59[1]
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast Cancer)2.50[9]
DoxorubicinHeLa (Cervical Cancer)2.92[9]
DoxorubicinHepG2 (Hepatocellular Carcinoma)12.18[9]
CisplatinA549 (Lung Carcinoma)7.49 (48h)[10]
CisplatinHeLa (Cervical Cancer)Varies widely[6]
CisplatinMCF-7 (Breast Cancer)Varies widely[6]
Mechanisms of Action: A Comparative Overview

The therapeutic effect of an anticancer drug is defined by its mechanism of action. Quinoline derivatives often exhibit targeted mechanisms, while traditional chemotherapeutics like Doxorubicin and Cisplatin have broader effects.

Quinoline Derivatives: Many quinoline-based compounds function as inhibitors of specific signaling pathways crucial for tumor growth. A common mechanism is the inhibition of protein kinases, enzymes that play a vital role in cell signaling and proliferation.[1] By blocking these kinases, quinoline derivatives can halt the cell cycle and induce apoptosis (programmed cell death).[2][3]

Quinoline_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activates GrowthFactor Growth Factor GrowthFactor->Receptor QuinolineDerivative Quinoline Derivative (e.g., this compound) QuinolineDerivative->Kinase Inhibits Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Potential mechanism of a quinoline derivative as a protein kinase inhibitor.

Doxorubicin: This is an anthracycline antibiotic that acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication.[2] This disruption of DNA replication leads to cell cycle arrest and apoptosis.

Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with DNA bases, creating DNA adducts. These adducts interfere with DNA replication and repair mechanisms, ultimately triggering cell death.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a quinoline derivative or a standard drug) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

A typical workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The quinoline scaffold represents a promising area of research for the development of novel anticancer agents.[1][3] While data on the specific compound "this compound" is limited, the broader class of quinoline derivatives demonstrates potent and often targeted anticancer activity against a variety of cancer cell lines.[8][12] Their mechanisms of action, such as protein kinase inhibition, offer the potential for more selective therapies compared to the broad-spectrum DNA-damaging effects of traditional drugs like Doxorubicin and Cisplatin. Further investigation into specific derivatives, including their in vivo efficacy and safety profiles, is warranted to fully realize their therapeutic potential in oncology.

References

Validating the In Vivo Anticancer Efficacy of 2-(Quinolin-8-yloxy)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for validating the in vivo anticancer activity of the novel compound "2-(Quinolin-8-yloxy)propanoic acid." Due to the absence of publicly available in vivo data for this specific molecule, this guide will use the structurally related 8-hydroxyquinoline derivative, 8-hydroxy-2-quinolinecarbaldehyde , as a case study for which in vivo validation has been published.[1][2][3] This comparison will provide researchers, scientists, and drug development professionals with a practical guide to the experimental validation process.

The quinoline scaffold is a foundational motif in the development of new drugs, with numerous derivatives demonstrating significant anticancer activity through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[4][5]

Comparative Analysis of Anticancer Activity

For a comprehensive evaluation, the in vivo efficacy of a novel compound like "this compound" would be compared against a relevant benchmark. This could be a standard-of-care chemotherapeutic agent or a structurally related compound with established activity. The following table presents the in vivo data for 8-hydroxy-2-quinolinecarbaldehyde from a study by Chan et al. (2013), which serves as an example of the type of data required for such a comparison.[1][2][3]

CompoundAnimal ModelCell Line XenograftDosageAdministration RouteKey Outcome
8-hydroxy-2-quinolinecarbaldehyde Athymic Nude MiceHep3B (Hepatocellular Carcinoma)10 mg/kg/dayIntraperitonealComplete tumor growth abolition after 9 days
Hypothetical Data: This compound Athymic Nude MiceHep3B (Hepatocellular Carcinoma)To be determinedTo be determinedTo be determined
Benchmark: Cisplatin Athymic Nude MiceHep3B (Hepatocellular Carcinoma)e.g., 5 mg/kg/weeke.g., Intravenouse.g., Tumor growth inhibition of X%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a typical protocol for an in vivo xenograft study, based on established methodologies.[1][2]

1. Cell Culture and Animal Model

  • Cell Line: Human hepatocellular carcinoma (Hep3B) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used. These mice are immunodeficient, allowing for the growth of human tumor xenografts.[1]

2. Tumor Xenograft Implantation

  • A suspension of Hep3B cells (e.g., 1 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Compound Administration

  • Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment and control groups.

  • Treatment Group: The test compound (e.g., 8-hydroxy-2-quinolinecarbaldehyde) is administered at a predetermined dose (e.g., 10 mg/kg/day) via a specific route (e.g., intraperitoneal injection).[1][2]

  • Control Group: The control group receives a vehicle solution (the solvent used to dissolve the compound) following the same administration schedule.

  • Benchmark Group: A standard chemotherapeutic agent (e.g., Cisplatin) is administered to another group of mice.

4. Efficacy and Toxicity Assessment

  • Tumor volumes and body weights of the mice are measured daily or every other day.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Major organs (e.g., liver, kidneys, spleen) may be collected for histological analysis to assess any potential toxicity of the compound.[1]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo anticancer activity validation study.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture (e.g., Hep3B) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Vehicle Control Group D->E F Test Compound Group (e.g., this compound) D->F G Benchmark Drug Group (e.g., Cisplatin) D->G H Tumor Volume & Body Weight Measurement I Tumor Excision & Weight H->I H->I J Histological Analysis of Organs I->J K Statistical Analysis J->K

In vivo validation workflow for anticancer compounds.

Potential Signaling Pathway

Quinoline derivatives have been reported to exert their anticancer effects through various signaling pathways. One common mechanism involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified apoptotic pathway that could be investigated.

G A Quinoline Derivative (e.g., this compound) B Bcl-2 Family Proteins (e.g., Bcl-2, Bax) A->B Modulation C Mitochondrial Outer Membrane Permeabilization B->C Regulation D Cytochrome c Release C->D E Caspase Activation (e.g., Caspase-9, Caspase-3) D->E F Apoptosis E->F

Simplified apoptotic signaling pathway potentially modulated by quinoline derivatives.

References

Hypothetical Cross-Reactivity Analysis of 2-(Quinolin-8-yloxy)propanoic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no publicly available experimental data detailing the specific biological target or cross-reactivity profile of "2-(Quinolin-8-yloxy)propanoic acid." However, the quinoline scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. This guide, therefore, presents a hypothetical cross-reactivity analysis by postulating Epidermal Growth Factor Receptor (EGFR) as a plausible target for "this compound," based on the known activity of many quinoline derivatives. This analysis is intended for illustrative and educational purposes for researchers in drug discovery and development.

Introduction

"this compound" is a small molecule containing a quinoline core. The quinoline ring system is a key structural feature in many compounds targeting protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1] Several FDA-approved kinase inhibitors, including Bosutinib, Cabozantinib, and Lenvatinib, feature a quinoline moiety and target various tyrosine kinases, including EGFR.[2][3] Given this precedent, we hypothesize that "this compound" may exhibit inhibitory activity against one or more protein kinases.

This guide provides a comparative framework for assessing the potential cross-reactivity of "this compound" against a panel of kinases, using the well-characterized EGFR inhibitor, Gefitinib , and a structurally related, but biologically uncharacterized compound, 2-(Quinolin-4-yl)propanoic acid , as comparators.

Hypothetical Performance Comparison

For the purpose of this guide, we will assume a hypothetical IC50 value for "this compound" against EGFR and a selection of other kinases to illustrate how its selectivity profile would be compared to that of Gefitinib.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (Reported IC50, nM)2-(Quinolin-4-yl)propanoic acid (Hypothetical IC50, nM)
EGFR502-37>10,000
HER2 (ErbB2)5003,700 - 10,000>10,000
VEGFR21,200>10,000>10,000
SRC2,500>10,000>10,000
ABL>10,000>10,000>10,000

Note: Data for "this compound" and "2-(Quinolin-4-yl)propanoic acid" are purely hypothetical for illustrative purposes. Data for Gefitinib is derived from published literature.

Signaling Pathway Context

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Kinase inhibitors targeting EGFR block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-(Quinolin-8-yloxy) propanoic acid (Hypothetical) Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

To experimentally determine the cross-reactivity of "this compound," a series of in vitro and cellular assays would be required.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A radiometric assay is considered the gold standard for its direct measurement of phosphate incorporation. The assay measures the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase (e.g., recombinant human EGFR), a specific substrate peptide (e.g., a poly(Glu, Tyr) 4:1 random polymer), and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • Add varying concentrations of the test compound ("this compound") or a reference inhibitor (Gefitinib) to the reaction mixture.

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper that binds the peptide substrate.

    • Wash the filters to remove unincorporated radiolabeled ATP.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Assay for EGFR Phosphorylation

This assay assesses the ability of a compound to inhibit EGFR signaling within a cellular context.

  • Principle: An ELISA-based assay can be used to measure the phosphorylation of EGFR at a specific tyrosine residue (e.g., Tyr1068) in cells treated with the test compound.

  • Protocol:

    • Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells) in appropriate media.

    • Starve the cells of serum for several hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compound or a reference inhibitor for a defined period.

    • Stimulate the cells with a ligand, such as Epidermal Growth Factor (EGF), to induce EGFR phosphorylation.

    • Lyse the cells to extract total protein.

    • Perform a sandwich ELISA:

      • Coat a microplate with a capture antibody specific for total EGFR.

      • Add the cell lysates to the wells.

      • Add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR Tyr1068), which is conjugated to an enzyme like horseradish peroxidase (HRP).

      • Add a chromogenic substrate for HRP and measure the resulting colorimetric signal using a plate reader.

    • Normalize the phospho-EGFR signal to the total EGFR amount and calculate the IC50 value.

3. Kinome-Wide Selectivity Profiling

To obtain a comprehensive cross-reactivity profile, the compound should be screened against a large panel of kinases.

  • Principle: Several commercial services offer kinase screening panels that utilize various assay technologies (e.g., radiometric, fluorescence-based, or binding assays) to test the compound's activity against hundreds of different kinases at a fixed concentration.

  • Workflow:

    • Submit the compound of interest to a contract research organization specializing in kinase profiling.

    • The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel.

    • Kinases showing significant inhibition (e.g., >50% inhibition) are identified as "hits."

    • Follow-up dose-response experiments are performed for the identified hits to determine their IC50 values.

    • The results are presented as a selectivity profile, often visualized as a dendrogram, which illustrates the compound's potency against various kinases and highlights its on- and off-target activities.

Kinase_Profiling_Workflow Start Test Compound (this compound) SinglePointScreen Single-Point Screen (e.g., 1 µM) against Kinase Panel Start->SinglePointScreen HitIdentification Identify 'Hits' (e.g., >50% Inhibition) SinglePointScreen->HitIdentification DoseResponse Dose-Response Assay for 'Hits' HitIdentification->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 SelectivityProfile Generate Selectivity Profile IC50->SelectivityProfile

Caption: Experimental workflow for kinase selectivity profiling.

Conclusion

While the specific biological functions of "this compound" remain to be elucidated, its quinoline core suggests that it may function as a kinase inhibitor. The hypothetical analysis presented in this guide outlines a systematic approach to characterizing its activity and cross-reactivity, should it be found to target a kinase such as EGFR. The described experimental protocols provide a robust framework for researchers to determine the potency, selectivity, and cellular activity of novel small molecules, which is a critical step in the drug discovery and development process. Further experimental investigation is necessary to validate the hypothetical target and to fully understand the pharmacological profile of "this compound."

References

The Elusive Structure-Activity Relationship of 2-(Quinolin-8-yloxy)propanoic Acid Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide delves into the SAR of 2-(Quinolin-8-yloxy)propanoic acid analogues, a scaffold with potential in medicinal chemistry. However, a comprehensive, publicly available SAR study with quantitative data comparing a series of these specific analogues remains elusive. This guide, therefore, aims to provide a framework for such an investigation by summarizing the known biological activities of related quinoline derivatives, presenting detailed experimental protocols for relevant assays, and offering a starting point for the rational design of novel analogues.

I. Potential Therapeutic Applications and Key Structural Insights from Related Quinoline Derivatives

Quinoline-based compounds have been investigated for various therapeutic effects. For instance, certain quinoline derivatives have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators.[1][2][3] In the realm of oncology, some analogues have exhibited anticancer properties through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and the activation of the p53 tumor suppressor protein. The core quinoline structure and its substituents play a crucial role in determining the specific biological activity and potency.[4]

II. Experimental Protocols for Biological Evaluation

To facilitate the investigation of the SAR of this compound analogues, this section provides detailed protocols for key biological assays.

A. Anti-inflammatory Activity Assays

1. Xylene-Induced Ear Edema in Mice

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Procedure:

    • The mice are divided into control, positive control (e.g., ibuprofen), and test groups.

    • The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.

    • After a set period (e.g., 30 minutes), 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

    • After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are removed and weighed.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • The percentage of inhibition of edema by the test compound is calculated relative to the control group.[1]

2. Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay assesses the ability of a compound to suppress the production of key inflammatory mediators.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

    • The cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated for each compound concentration.[1][3]

B. Anticancer Activity Assays

1. EGFR Kinase Inhibition Assay (Cell-Free)

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase reaction is set up in a multi-well plate containing the reaction buffer, EGFR enzyme, and the test compound at various concentrations.

    • The reaction is initiated by adding a mixture of the substrate and ATP.

    • The plate is incubated at a controlled temperature (e.g., room temperature) for a specific time (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

    • The percentage of EGFR inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[4]

2. p53 Activation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the p53 tumor suppressor.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. Activation of p53 leads to the expression of the reporter gene, which can be quantified.

  • Procedure:

    • A suitable cell line (e.g., a cancer cell line with wild-type p53) is transfected with the p53-responsive reporter plasmid.

    • The transfected cells are treated with the test compounds at various concentrations.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The fold-activation of p53-mediated transcription is calculated relative to untreated control cells.

III. Proposed Workflow for SAR Study

To systematically investigate the SAR of this compound analogues, a logical workflow is essential.

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR cluster_optimization Lead Optimization A Parent Compound: This compound B Modification of Propanoic Acid Chain A->B C Substitution on Quinoline Ring A->C D Library of Analogues B->D C->D E Anti-inflammatory Assays (in vivo & in vitro) D->E F Anticancer Assays (e.g., EGFR, p53) D->F G Quantitative Data (IC50 / EC50 values) E->G F->G H Structure-Activity Relationship Analysis G->H I Identification of Key Structural Features H->I J Design of New Analogues I->J J->B J->C

Caption: Workflow for a systematic SAR study of this compound analogues.

IV. Conclusion

While a dedicated and comprehensive SAR study for this compound analogues is currently lacking in the public domain, the information on related quinoline derivatives suggests that this scaffold holds promise for the development of new therapeutic agents. By employing the detailed experimental protocols provided and following a systematic workflow for analogue synthesis and testing, researchers can begin to unravel the intricate structure-activity relationships of this compound class. The generation of quantitative data through such studies will be instrumental in the rational design of more potent and selective drug candidates.

References

Comparative Efficacy of 2-(Quinolin-8-yloxy)propanoic Acid Analogues and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of quinoline derivatives, structurally related to 2-(Quinolin-8-yloxy)propanoic acid, against commercially available antibiotics. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this guide leverages experimental data from studies on analogous quinoline compounds to provide insights into their potential antibacterial potency. The data presented is intended to serve as a reference for researchers interested in the antimicrobial potential of this class of compounds.

Efficacy of Quinoline Derivatives: A Comparative Overview

Quinoline derivatives have emerged as a promising class of antimicrobial agents, with numerous studies demonstrating their activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. Research indicates that the quinoline scaffold is a versatile pharmacophore that can be chemically modified to enhance its antimicrobial properties.

In Vitro Antibacterial Activity

The primary metric for evaluating the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various quinoline derivatives against common Gram-positive and Gram-negative bacteria, as compared to standard antibiotics.

It is crucial to note that the following data is for quinoline derivatives and not specifically for this compound. The presented compounds share the core quinoline structure and provide an indication of the potential efficacy of this chemical class.

Table 1: Comparative in vitro activity of Quinoline Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecium (VRE) MIC (µg/mL)Reference
Quinoline Derivative 1 224[1]
Quinoline Derivative 2 1.95--[1]
PH176 (8-hydroxyquinoline derivative) -16 (MIC₅₀)-[2]
Vancomycin 1-21-2>64[1]
Ciprofloxacin 0.25-10.25-11-4[3]
Oxacillin ≤0.25>2-[2]

Table 2: Comparative in vitro activity of Quinoline Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Quinoline Derivative 3 0.49>100[1]
Quinoline Derivative 4 648[1]
Ciprofloxacin ≤0.25≤0.5[3]
Amoxicillin 8>64[3]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on established protocols.[2][4][5]

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound (e.g., this compound) and the comparator antibiotics in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in antimicrobial susceptibility testing.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Suspend & Dilute Antimicrobial Compound Antimicrobial Compound Serial Dilutions Serial Dilutions Antimicrobial Compound->Serial Dilutions Dilute in Broth Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilutions->Inoculation 96-well Plate 96-well Plate Incubation Incubation Inoculation->Incubation 16-20h at 37°C Visual Inspection Visual Inspection Incubation->Visual Inspection Check for Turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Caption: Workflow for MIC Determination.

Logical_Relationship_MIC_Interpretation MIC Value MIC Value Low MIC Low MIC MIC Value->Low MIC is low High MIC High MIC MIC Value->High MIC is high High Potency High Potency Low MIC->High Potency Low Potency Low Potency High MIC->Low Potency Susceptible Susceptible High Potency->Susceptible Resistant Resistant Low Potency->Resistant

Caption: Interpretation of MIC Values.

Conclusion

While direct comparative data for this compound is not yet available in the public domain, the broader class of quinoline derivatives demonstrates significant antimicrobial potential against a range of clinically relevant bacteria. The provided data on analogous compounds suggests that this chemical scaffold is a promising area for the development of new antibiotics. Further research, including head-to-head comparative studies with existing antibiotics, is necessary to fully elucidate the therapeutic potential of this compound. The standardized experimental protocols outlined in this guide provide a framework for conducting such evaluations.

References

In Vitro and In Vivo Correlation of "2-(Quinolin-8-yloxy)propanoic acid" Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the available data regarding the in vitro and in vivo activities of "2-(Quinolin-8-yloxy)propanoic acid." Despite extensive searches for primary research articles, comparative studies, and experimental data, no specific information detailing the biological performance of this compound could be retrieved. Publicly accessible chemical databases such as PubChem list the compound's structure but do not provide any associated bioactivity data.[1][2]

While the broader family of quinoline derivatives has been the subject of extensive research, leading to the development of numerous compounds with a wide range of therapeutic applications, studies on derivatives with a propanoic acid moiety attached to the 8-yloxy position of the quinoline ring are notably absent from the current body of scientific literature.

This guide, therefore, serves to highlight this existing knowledge gap and to provide a framework for the type of comparative analysis that would be invaluable to researchers, scientists, and drug development professionals should such data become available in the future.

Hypothetical Areas of Investigation

Based on the known biological activities of related quinoline compounds, potential therapeutic applications for "this compound" could be explored in the following areas:

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[3][4][5][6][7] Investigations could focus on the cytotoxic effects of "this compound" on different tumor types and its potential mechanisms of action, such as the induction of apoptosis or inhibition of key signaling pathways.[3][8]

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents.[7][9][10] Future studies could assess the minimum inhibitory concentrations (MICs) of the target compound against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown promise as anti-inflammatory agents. Research could be directed towards evaluating the ability of "this compound" to modulate inflammatory pathways.

  • Neuroprotective Effects: Some 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[6] This opens an avenue for exploring the neuroprotective properties of the compound .

A Framework for Future Comparative Analysis

To establish a clear in vitro and in vivo correlation for "this compound," a systematic experimental approach would be required. The following outlines a potential research workflow and the types of data that would be essential for a comprehensive comparison guide.

Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Correlation in_vitro_assays Target-based Assays (e.g., Enzyme Inhibition) cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) in_vitro_assays->cell_based_assays sar_analysis Structure-Activity Relationship (SAR) in_vitro_assays->sar_analysis adme_profiling In Vitro ADME/Tox (e.g., Microsomal Stability, Permeability) cell_based_assays->adme_profiling efficacy_models Disease Models (e.g., Xenograft, Infection Models) cell_based_assays->efficacy_models Predict Efficacy pk_studies Pharmacokinetic Studies (e.g., Bioavailability, Half-life) adme_profiling->pk_studies Guide Dose Selection pk_studies->efficacy_models toxicology_studies Toxicology Studies (e.g., MTD, Organ Toxicity) efficacy_models->toxicology_studies ivivc_modeling IVIVC Modeling efficacy_models->ivivc_modeling G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Downstream Downstream Effector Kinase->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 2-(Quinolin-8-yloxy) propanoic acid Compound->Kinase Inhibits

References

Navigating the Uncharted: A Comparative Guide to Target Validation and Identification for 2-(Quinolin-8-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the identification and validation of its biological target. This guide provides a comprehensive comparison of modern experimental and computational strategies for elucidating the mechanism of action of novel compounds, using "2-(Quinolin-8-yloxy)propanoic acid" as a case study for a molecule with uncharacterized biological activity.

While the specific biological target of this compound is not yet defined in publicly available literature, its quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anti-cancer and anti-inflammatory properties. The propanoic acid moiety suggests potential interactions with metabolic enzymes or transporters. Unlocking the therapeutic potential of this and similar molecules hinges on robust and efficient target identification and validation.

This guide compares and contrasts key methodologies, offering a framework for constructing a rational and effective target deconvolution strategy.

Comparison of Target Identification Methodologies

The selection of a target identification method is a critical decision, contingent on factors such as the molecule's properties, available resources, and the biological question at hand. The following table summarizes and compares prominent techniques.[1][2][3]

MethodologyPrincipleAdvantagesDisadvantagesThroughput
Affinity Chromatography The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Direct identification of binding partners; well-established technique.Requires chemical modification of the molecule, which may alter its binding properties; can yield non-specific binders.Low to Medium
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[4][5]Label-free; confirms direct target engagement in a cellular context; applicable to membrane proteins.[5][6]Requires a specific antibody for western blot detection (low-throughput) or advanced proteomics for proteome-wide analysis (high-throughput).[6]Low (Western Blot) to High (MS-CETSA)
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[7]Label-free; does not require chemical modification of the compound.[7]May not be suitable for all protein targets; requires optimization of protease conditions.Medium
Genetic Screens (e.g., CRISPR, shRNA) Systematic perturbation of gene expression identifies genes that modulate cellular sensitivity to the small molecule.Unbiased, genome-wide approach; identifies functionally relevant interactions.[8]Identifies genetic interactors, which may not be direct binding partners; potential for off-target effects.[8]High
In-Silico / Computational Approaches Uses algorithms to predict potential targets based on the chemical structure of the small molecule and its similarity to known ligands or by docking it into protein structures.[9][10]Rapid and cost-effective for hypothesis generation; can screen vast virtual libraries.[10]Predictions require experimental validation; accuracy depends on the quality of databases and algorithms.Very High
Photoaffinity Labeling A photoreactive group on the small molecule is activated by UV light to covalently crosslink to its target protein.Covalently captures the binding interaction, enabling stringent purification; can be performed in living cells.Requires synthesis of a modified probe; potential for non-specific crosslinking.Low to Medium

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful target identification. Below are methodologies for key experiments.

Protocol 1: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity. An inactive analog should also be synthesized as a negative control.

  • Immobilization: Covalently attach the biotinylated probe and the negative control to streptavidin-coated agarose beads.

  • Cell Lysis and Incubation: Prepare a cell lysate from a relevant cell line. Incubate the lysate with the beads (probe, control, and empty beads) to allow for protein binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., LC-MS/MS). Proteins that bind to the active probe but not the inactive control or empty beads are considered potential targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
  • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).[11][12]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation.[11]

  • Protein Quantification and Western Blot: Quantify the protein concentration in the supernatant. Analyze the abundance of a suspected target protein in the soluble fraction by western blot using a specific primary antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Protocol 3: CRISPR-Cas9 Knockout Screen for Sensitizer/Resistor Genes
  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound. A parallel population is treated with a vehicle control.

  • Cell Proliferation: Allow the cells to proliferate for a set period.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both treated and control populations. Amplify the sgRNA-encoding regions by PCR and sequence them using next-generation sequencing.

  • Data Analysis: sgRNAs that are depleted in the treated population compared to the control identify genes whose knockout confers sensitivity to the compound. Conversely, enriched sgRNAs identify genes whose knockout confers resistance. These genes represent potential targets or pathway components.

Visualizing the Path Forward

Diagrams are invaluable for conceptualizing complex biological processes and experimental workflows.

G cluster_0 Hypothesis Generation cluster_1 Direct Binding Assays cluster_2 Target Engagement cluster_3 Functional Validation In-Silico Screening In-Silico Screening Affinity Chromatography Affinity Chromatography In-Silico Screening->Affinity Chromatography Phenotypic Screening Phenotypic Screening Genetic Screens Genetic Screens Phenotypic Screening->Genetic Screens This compound This compound This compound->In-Silico Screening This compound->Phenotypic Screening CETSA CETSA Affinity Chromatography->CETSA Photoaffinity Labeling Photoaffinity Labeling Photoaffinity Labeling->CETSA Enzymatic/Cell-based Assays Enzymatic/Cell-based Assays CETSA->Enzymatic/Cell-based Assays DARTS DARTS DARTS->Enzymatic/Cell-based Assays Genetic Screens->Enzymatic/Cell-based Assays In-vivo Models In-vivo Models Enzymatic/Cell-based Assays->In-vivo Models

Caption: A logical workflow for the target identification and validation of a novel small molecule.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->RAF

Caption: A hypothetical signaling pathway (MAPK) potentially modulated by a quinoline derivative.

By systematically applying a combination of these orthogonal approaches, researchers can build a compelling case for the biological target of this compound or any other novel bioactive compound. This multi-faceted strategy, beginning with broad, unbiased screens and culminating in direct validation of target engagement, provides the most robust path to understanding a molecule's mechanism of action and advancing its development.

References

Benchmarking a Novel Quinoline-Based Compound Against Industry-Standard E3 Ligase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-(Quinolin-8-yloxy)propanoic acid," a novel compound featuring a quinoline scaffold, against established industry-standard E3 ligase inhibitors. In drug discovery, quinoline motifs are recognized for their potential in developing targeted therapies, including inhibitors of E3 ligases.[1][2] This document outlines the experimental framework for evaluating such a compound and contextualizes its potential performance by benchmarking against well-characterized inhibitors targeting key E3 ligases: Nutlin-3 (an MDM2 inhibitor), VH032 (a VHL inhibitor), and Pomalidomide (a CRBN modulator).

Comparative Analysis of Physicochemical and Biological Properties

A primary step in evaluating a new chemical entity is to compare its fundamental properties and biological activity against established benchmarks. The following tables summarize the physicochemical characteristics of "this compound" alongside industry-standard E3 ligase inhibitors and the known biological activities of these standards.

Table 1: Physicochemical Properties of "this compound" and Standard E3 Ligase Inhibitors

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₁₂H₁₁NO₃217.221.8
Nutlin-3C₃₀H₃₀Cl₂N₄O₄581.54.9
VH032C₂₃H₃₀N₄O₄S474.62.6
PomalidomideC₁₃H₁₁N₃O₄273.250.8

Data for "this compound" sourced from PubChem.[3] Data for standard compounds are from respective supplier and literature sources.

Table 2: Biological Activity of Industry-Standard E3 Ligase Inhibitors

Compound NameE3 Ligase TargetMechanism of ActionPotency (IC₅₀ / Kd)
This compound (To be determined)(To be determined)(To be determined)
Nutlin-3MDM2Inhibits p53-MDM2 interactionIC₅₀: 90 nM[4][5]
VH032VHLInhibits VHL-HIF-α interactionKd: 185 nM[6][7]
PomalidomideCereblon (CRBN)Modulates CRBN substrate specificityBinds to CRBN, leading to degradation of neosubstrates[8][9]

Experimental Protocols for Evaluation

To assess the potential of "this compound" as an E3 ligase inhibitor, a series of standardized in vitro assays would be employed. Below is a detailed methodology for a common assay used to determine the inhibitory activity of a compound on a specific E3 ligase.

In Vitro E3 Ligase Auto-Ubiquitination Assay (TR-FRET based)

This assay quantitatively measures the auto-ubiquitination activity of an E3 ligase in the presence of a test compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for high-throughput screening.[10]

Objective: To determine the IC₅₀ value of "this compound" for a specific E3 ligase (e.g., MDM2).

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (specific to the E3 of interest)

  • Recombinant human E3 ligase (e.g., MDM2)

  • Biotinylated-Ubiquitin

  • ATP solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM β-mercaptoethanol)

  • Test compound ("this compound") dissolved in DMSO

  • TR-FRET detection reagents: Europium-labeled anti-GST antibody (assuming a GST-tagged E3) and Streptavidin-XL665

  • 384-well white polypropylene microtiter plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" in DMSO, then dilute further into the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the E1 enzyme (e.g., 5 nM), E2 enzyme (e.g., 100 nM), biotinylated-ubiquitin (e.g., 0.6 µM), and ATP (e.g., 0.2 mM) in the assay buffer.

  • Assay Initiation:

    • Add a fixed volume of the test compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the recombinant E3 ligase to each well at a predetermined concentration.

    • Initiate the ubiquitination reaction by adding the reaction master mix to each well.

  • Incubation: Incubate the plate at room temperature for a fixed period (e.g., 30 minutes), ensuring the reaction is within the linear range.[11]

  • Detection:

    • Stop the reaction by adding the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-XL665) in a detection buffer.

    • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Diagrams

Visual representations of experimental workflows and biological pathways are crucial for understanding the context of the research. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization HTS High-Throughput Screening (e.g., TR-FRET Assay) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Validated Hits Selectivity Selectivity Profiling (vs. other E3s, E1/E2) Dose_Response->Selectivity Binding_Assay Direct Binding Assay (e.g., SPR) Selectivity->Binding_Assay Selective Hits Cellular_Assay Cell-Based Assays (Target Degradation) Binding_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Confirmed MoA ADME_Tox ADME/Tox Profiling SAR->ADME_Tox

Caption: Workflow for E3 Ligase Inhibitor Discovery.

The MDM2-p53 signaling pathway is a classic example of E3 ligase-mediated protein degradation and a key target in cancer therapy.[12][13][14] An inhibitor of MDM2, such as Nutlin-3, would block the interaction with p53, leading to p53 stabilization and activation of downstream tumor-suppressive pathways.

MDM2_p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 (E3 Ligase) p53->MDM2 upregulates Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 ubiquitinates Inhibitor MDM2 Inhibitor (e.g., Nutlin-3) Inhibitor->MDM2

Caption: The MDM2-p53 Signaling Pathway.

References

Safety Operating Guide

Prudent Disposal of 2-(Quinolin-8-yloxy)propanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(Quinolin-8-yloxy)propanoic acid, a chemical compound utilized in research and development, is crucial for ensuring laboratory safety and environmental protection. Due to its quinoline and propanoic acid components, this substance should be handled as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for related compounds such as quinoline and propionic acid should be reviewed. Quinoline is recognized as toxic, a potential carcinogen, and hazardous to aquatic life[1][2]. Propionic acid is flammable and corrosive[3][4][5]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safe disposal. Waste this compound should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical, with plastic being a preferred material[6]. It is imperative to avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7]. Incompatible materials can react violently or produce toxic gases[7].

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory[6][7]. The SAA should be located at or near the point of waste generation and inspected weekly for any signs of leakage[6][7].

Disposal Procedures

Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash[2][8]. The recommended disposal method for this compound and its containers is through your institution's hazardous waste management program.

Step-by-Step Disposal Plan:

  • Characterize the Waste: The waste is a non-halogenated organic acid. It should be classified as hazardous due to the toxicity of the quinoline moiety and the corrosive nature of the carboxylic acid group.

  • Containerize: Collect all solid and liquid waste containing this compound in a clearly labeled, non-reactive container with a secure lid. The label should include the chemical name, concentration, and any known hazards.

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department or equivalent safety office[6]. Follow their specific procedures for waste collection.

  • Decontamination: Any laboratory equipment that has come into contact with the chemical should be thoroughly decontaminated. This may involve rinsing with an appropriate solvent, which should then be collected as hazardous waste.

  • Empty Containers: Even "empty" containers of this compound must be disposed of as hazardous waste, as they may retain chemical residues[9]. Triple rinsing the container with a suitable solvent may be required, with the rinsate also collected as hazardous waste[9].

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[6]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[6]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5[8]
Residue in "Empty" Container No more than 2.5 cm (1 in.) or 3% by weight[9]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, a general protocol for the neutralization of acidic waste, if deemed appropriate by EHS professionals, is as follows. Note: This should only be performed by trained personnel and with prior approval from the institutional safety office.

Acid-Base Neutralization (for dilute aqueous solutions only):

  • Work in a chemical fume hood and wear appropriate PPE.

  • Place the dilute acidic waste solution in a large, appropriate container.

  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.

  • Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Allow the neutralized solution to cool to room temperature.

  • Dispose of the neutralized solution as directed by your institution's EHS guidelines. This may still require collection as hazardous waste.

Visualizations

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE C Segregate Waste B Work in Fume Hood D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Decontaminate Equipment F->G H Dispose of Empty Containers as Hazardous G->H

Caption: Workflow for the proper disposal of this compound.

LogicalRelationship Compound This compound Quinoline Quinoline Moiety Compound->Quinoline contains PropanoicAcid Propanoic Acid Moiety Compound->PropanoicAcid contains HazardousWaste Treat as Hazardous Waste Quinoline->HazardousWaste is toxic PropanoicAcid->HazardousWaste is corrosive

References

Essential Safety and Operational Guide for Handling 2-(Quinolin-8-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(Quinolin-8-yloxy)propanoic acid. The following guidance is based on the known hazards of structurally related compounds, namely quinoline and propionic acid. Researchers must conduct a thorough, site-specific risk assessment before handling this chemical.

Hazard Assessment of Related Compounds

To ensure the highest safety standards, the hazard profile of this compound is inferred from its constituent chemical moieties:

  • Quinoline: This component is known to be toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1]

  • Propionic Acid: This related chemical is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[2][3]

Given these potential hazards, stringent safety protocols are essential when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[1][4]
Eyes Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1][5]
Body Laboratory coat or chemical-resistant apronA long-sleeved, buttoned lab coat is the minimum requirement. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[6]
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when handling powders or in poorly ventilated areas.[1][4]
Operational Plan for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

1. Engineering Controls:

  • Ventilation: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7]

2. Personal Hygiene:

  • Avoid all direct contact with the chemical.[1]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][8]

  • Do not eat, drink, or smoke in laboratory areas.[8]

3. Spill Response:

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance. Do not use combustible materials.

  • Neutralization: For acid-based compounds, a neutralizing agent may be necessary.

  • Cleanup: Wear full PPE, including a respirator, during cleanup. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Container Management:

  • Use containers that are compatible with the chemical.

  • Keep waste containers closed except when adding waste.

3. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.[7][9]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Emergency Spill Response prep_start Start: Acquire Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls don_ppe Don PPE handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood decontaminate Decontaminate Work Area handle_in_hood->decontaminate spill_event Spill Occurs handle_in_hood->spill_event doff_ppe Doff and Dispose of Contaminated PPE decontaminate->doff_ppe segregate_waste Segregate Hazardous Waste label_container Label Waste Container segregate_waste->label_container store_waste Store Waste in Designated Area label_container->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal disposal_end End of Process professional_disposal->disposal_end evacuate Evacuate Area spill_event->evacuate don_spill_ppe Don Full Spill PPE evacuate->don_spill_ppe contain_spill Contain Spill with Absorbent don_spill_ppe->contain_spill cleanup_spill Clean and Decontaminate Area contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste as Hazardous cleanup_spill->dispose_spill_waste dispose_spill_waste->store_waste

Caption: Workflow for handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。